Bis(O-isopropyl-DL-methionine) Fumarate: Chemical Properties, Mechanistic Profiling, and Rumen-Bypass Applications
Executive Summary In the field of ruminant nutrition and agricultural biotechnology, the targeted delivery of limiting amino acids to the small intestine is a persistent challenge due to [1]. Bis(O-isopropyl-DL-methionin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the field of ruminant nutrition and agricultural biotechnology, the targeted delivery of limiting amino acids to the small intestine is a persistent challenge due to [1]. Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) represents a sophisticated chemical solution to this problem[2]. By utilizing a prodrug-like esterification strategy combined with a fumarate salt formulation, this compound achieves a dual-mechanism rumen bypass: steric resistance to microbial esterases and pH-dependent solubility[3]. This technical guide provides an in-depth analysis of its chemical properties, mechanistic causality, and the self-validating analytical protocols required to quantify its stability and bioavailability.
Chemical Identity & Structural Architecture
Bis(O-isopropyl-DL-methionine) fumarate is a synthetic derivative of the essential sulfur-containing amino acid, DL-methionine[2]. The molecular architecture consists of two molecules of the isopropyl ester of DL-methionine complexed with one molecule of fumaric acid, yielding the molecular formula C20H38N2O8S2.
Causality of the Chemical Design:
The Isopropyl Ester: The esterification of the carboxyl group of methionine with an isopropyl moiety significantly increases the lipophilicity of the molecule[4]. The bulky isopropyl group provides steric hindrance, which shields the ester bond from rapid cleavage by non-specific microbial esterases in the rumen[3].
The Fumarate Salt: While the free base of the isopropyl ester is highly soluble and difficult to handle, complexing it with fumaric acid creates a stable, crystalline solid[5]. Crucially, the fumarate salt exhibits limited aqueous solubility at the near-neutral pH of the rumen (pH 6.5–7.0), further restricting microbial access to the molecule[5].
The efficacy of Bis(O-isopropyl-DL-methionine) fumarate relies on a highly specific, pH-driven pharmacokinetic pathway[1].
When ingested, the compound enters the rumen (pH 6.5–7.0). Here, the limited solubility of the fumarate salt and the steric hindrance of the isopropyl ester prevent widespread microbial degradation[7],[3]. Approximately 50% of analogous isopropyl ester derivatives successfully bypass the rumen intact[3].
Upon transit into the abomasum, the highly acidic environment (pH 2.0–3.0) forces the dissociation of the fumarate salt, solubilizing the O-isopropyl-DL-methionine[6]. As the solubilized ester moves into the small intestine, host esterases in the intestinal mucosa and systemic circulation rapidly hydrolyze the ester bond, releasing bioavailable DL-methionine and trace amounts of isopropanol[4].
Fig 1. Mechanistic pathway of Bis(O-isopropyl-DL-methionine) fumarate in ruminant digestion.
Experimental Protocols: Self-Validating In Vitro Stability Assay
To accurately quantify the rumen-bypass efficacy of Bis(O-isopropyl-DL-methionine) fumarate, researchers must employ a self-validating in vitro assay. This protocol is designed to prevent ex vivo degradation artifacts and ensure that all measured hydrolysis is strictly a result of microbial activity.
Step 1: Preparation of Simulated Fluids & Controls
Active Fluid: Prepare McDougall’s Buffer (pH 6.8) inoculated with fresh, strained rumen fluid (20% v/v) under anaerobic conditions (CO₂ sparging).
Negative Control (Self-Validation): Heat-inactivate a portion of the rumen fluid (121°C for 15 min) prior to inoculation. Causality: This control proves that any observed degradation in the active fluid is enzymatic (microbial) rather than spontaneous chemical hydrolysis.
Internal Standard: Spike all fluids with Norleucine (1 mg/mL). Causality: Norleucine acts as a stable internal standard to account for matrix effects and volumetric variations during sample extraction.
Step 2: Anaerobic Incubation
Introduce 50 mg of Bis(O-isopropyl-DL-methionine) fumarate into 50 mL of the simulated fluids.
Incubate at 39°C (physiological ruminant temperature) in an anaerobically sealed, shaking water bath.
Step 3: Time-Course Sampling & Instant Quenching
Extract 1 mL aliquots at T = 0, 2, 4, 8, 12, and 24 hours.
Critical Step: Immediately transfer the 1 mL aliquot into a microcentrifuge tube containing 1 mL of ice-cold Acetonitrile (ACN).
Causality: Cold ACN instantly precipitates microbial proteins and denatures esterases. Failing to quench the reaction immediately allows enzymes to continue hydrolyzing the ester while the sample sits in the autosampler, leading to artificially inflated degradation metrics.
Step 4: HPLC-UV Quantification
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
Filter the supernatant through a 0.22 µm PTFE syringe filter.
Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Use a mobile phase of Water:Acetonitrile (80:20) with 0.1% Trifluoroacetic acid (TFA).
Detection: Monitor at λ = 210 nm. Causality: The thioether bond and the ester carbonyl group of the methionine derivative exhibit optimal UV absorbance at 210 nm, allowing for simultaneous quantification of the intact ester and any free DL-methionine released via hydrolysis.
Fig 2. Self-validating in vitro stability and HPLC-UV quantification workflow.
References
[7] Just Agriculture. "Impact of Bypass Protein Supplementation in Ruminant Animals". Just Agriculture. URL: [Link]
Local Pharma Guide. "CAS NO. 20772-50-3 | bis[O-isopropyl-DL-methionine] fumarate". Local Pharma Guide. URL:[Link]
[4] Semantic Scholar. "The isopropyl ester of methionine hydroxy-analogue is absorbed through the rumen wall in the cow". Semantic Scholar. URL: [Link]
[3] Graulet, B., et al. "Methionine availability in plasma of dairy cows supplemented with methionine hydroxy analog isopropyl ester". ResearchGate. URL: [Link]
[6] Frontiers. "Rumen-protected methionine for dairy and beef cattle: current perspectives on methionine role, supplementation strategies, metabolism, health, and performance". Frontiers. URL:[Link]
[1] Costa, T. C., et al. (2025). "Rumen-protected methionine for dairy and beef cattle: current perspectives on methionine role, supplementation strategies, metabolism, health, and performance". Frontiers in Animal Science. URL:[Link]
A Technical Guide to the Synthesis and Characterization of Bis(O-isopropyl-DL-methionine) Fumarate
Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis and characterization of Bis(O-isopropyl-DL-methionine) fumarate, a salt formed from the amino acid ester O-isopropyl-DL-methioni...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis and characterization of Bis(O-isopropyl-DL-methionine) fumarate, a salt formed from the amino acid ester O-isopropyl-DL-methionine and fumaric acid. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the chemical principles, a two-stage synthesis pathway, and rigorous analytical characterization methodologies. The guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the process. All protocols are designed as self-validating systems, incorporating checkpoints for reaction completion and product purity.
Introduction: The Rationale for Amino Acid Ester Salts
Amino acids are fundamental building blocks in numerous biological and chemical applications. Modifying their native structure, for instance by esterifying the carboxylic acid group and forming a salt with a suitable counter-ion, can significantly alter their physicochemical properties. Esterification can enhance lipophilicity, while salt formation with an acid like fumaric acid can improve stability, crystallinity, and dissolution kinetics.[1][2] Bis(O-isopropyl-DL-methionine) fumarate is a compound of interest where two molecules of the methionine isopropyl ester associate with one molecule of fumaric acid. This 2:1 stoichiometry is crucial for the final product's structure and properties. Such modifications are common in pharmaceutical development to create active pharmaceutical ingredients (APIs) with optimized characteristics.[3][4][5]
Chemical Principles and Stoichiometry
The synthesis is a two-stage process governed by fundamental organic chemistry principles:
Fischer-Speier Esterification: DL-methionine is reacted with isopropanol under acidic conditions. The acid catalyst (e.g., sulfuric acid or thionyl chloride) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isopropanol. This is a reversible equilibrium-driven reaction.[6][7] To drive the reaction towards the ester product, excess alcohol is often used, and water is removed.
Acid-Base Salt Formation: The resulting O-isopropyl-DL-methionine, which contains a basic primary amine group, is then reacted with fumaric acid, a dicarboxylic acid. An acid-base reaction occurs where the acidic protons of fumaric acid are transferred to the amino groups of two separate methionine ester molecules. This forms an ionic salt with a 2:1 molar ratio of the amino acid ester to fumaric acid. This specific stoichiometry dictates the molecular weight and subsequent characterization data of the final product.
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as a sequential process involving esterification followed by salt formation, purification, and finally, comprehensive characterization to confirm the identity and purity of the target compound.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocols
5.1 Stage 1: Synthesis of O-isopropyl-DL-methionine
Rationale: This step converts the hydrophilic amino acid into a more organic-soluble ester. Concentrated sulfuric acid is chosen as a cost-effective and powerful catalyst. The reaction is performed under reflux to ensure it proceeds at a reasonable rate.
Protocol:
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add DL-methionine (14.9 g, 0.1 mol).
Add 250 mL of isopropanol to the flask. Stir to create a suspension.
Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (98%, 11.0 g, 0.11 mol) dropwise to the stirred suspension. The addition is exothermic and must be controlled.
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 82-85°C). Maintain reflux for 4-6 hours.
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1). The disappearance of the polar methionine spot at the baseline and the appearance of a new, less polar product spot indicates reaction progression.
After completion, cool the reaction mixture to room temperature. Reduce the volume of isopropanol by approximately half using a rotary evaporator.
Carefully pour the concentrated mixture into 500 mL of ice-cold water.
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~8. Be cautious as CO₂ evolution will cause frothing.
Extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude O-isopropyl-DL-methionine as an oil.
5.2 Stage 2: Synthesis of Bis(O-isopropyl-DL-methionine) fumarate
Rationale: This step forms the desired salt. The 2:1 stoichiometry is critical. Acetone is selected as the solvent because it readily dissolves the amino acid ester and fumaric acid, while the resulting salt has limited solubility, facilitating its precipitation.
Protocol:
Dissolve the crude O-isopropyl-DL-methionine (assuming 0.1 mol theoretical yield, 19.1 g) in 200 mL of acetone in a 500 mL Erlenmeyer flask.
In a separate beaker, dissolve fumaric acid (5.8 g, 0.05 mol) in 150 mL of warm acetone. A gentle warming may be required for complete dissolution.
Once both solutions are clear, slowly add the fumaric acid solution to the stirred amino acid ester solution at room temperature.
A white precipitate should begin to form almost immediately.
Continue stirring the mixture at room temperature for 2 hours to ensure complete salt formation.
Cool the flask in an ice bath for an additional 1 hour to maximize precipitation.
Collect the white solid by vacuum filtration using a Büchner funnel.
Wash the filter cake with two portions of cold acetone (2 x 30 mL) to remove any unreacted starting materials.
Dry the solid in a vacuum oven at 40-50°C overnight.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure, identity, and purity of the synthesized Bis(O-isopropyl-DL-methionine) fumarate.
6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the molecular structure by identifying the chemical environment of all protons (¹H NMR) and carbon atoms (¹³C NMR).
Sample Preparation: Dissolve 5-10 mg of the final product in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
Expected ¹H NMR Results (in D₂O):
Methionine Moiety:
A doublet corresponding to the six protons of the two isopropyl methyl groups (-CH(CH₃ )₂).
A multiplet (septet) for the single proton of the isopropyl group (-CH (CH₃)₂).
A singlet for the three protons of the S-methyl group (-S-CH₃ ).[8][9]
Multiplets for the methylene protons (-CH₂-CH₂-S-).
A multiplet (triplet or dd) for the alpha-proton (-CH (NH₃⁺)-).
Fumarate Moiety:
A singlet for the two equivalent vinylic protons of the fumarate backbone (-OOC-CH =CH -COO-). The equivalence arises from the symmetry of the fumarate dianion.
Expected ¹³C NMR Results (in D₂O):
Signals corresponding to all unique carbon atoms: isopropyl methyls, isopropyl methine, S-methyl, ethyl chain carbons, alpha-carbon, ester carbonyl, and the carboxylate and vinylic carbons of the fumarate.
Purpose: To identify the key functional groups present in the molecule.
Sample Preparation: Use Attenuated Total Reflectance (ATR) for the solid sample, or prepare a KBr pellet.
Expected Characteristic Absorption Bands:
~3100-2800 cm⁻¹: Broad absorption due to N-H stretching of the ammonium group (R-NH₃⁺).
~2980-2850 cm⁻¹: C-H stretching from the alkyl groups.
~1740 cm⁻¹: A strong C=O stretching band from the ester functional group.
~1600-1550 cm⁻¹: A strong, broad absorption from the asymmetric stretching of the carboxylate (COO⁻) group of the fumarate.
~1400-1350 cm⁻¹: Symmetric stretching of the carboxylate (COO⁻) group.
~1200-1100 cm⁻¹: C-O stretching from the ester group.
6.3 Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the cationic component (O-isopropyl-DL-methionine).
Method: Electrospray Ionization (ESI) in positive ion mode is ideal.
Expected Result: A prominent peak corresponding to the protonated O-isopropyl-DL-methionine cation [M+H]⁺ at m/z ≈ 192.1. The fumarate anion is not typically observed in positive mode ESI.
6.4 Thermal Analysis (DSC/TGA)
Purpose: To determine the melting point, thermal stability, and decomposition profile of the salt.[10][11]
Protocol:
DSC: Heat a 2-5 mg sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere. A sharp endothermic peak will indicate the melting point of the crystalline salt.[11]
TGA: Heat a 5-10 mg sample from 25°C to 600°C at 10°C/min. The thermogram will show the temperature at which the compound begins to decompose.[12]
Interpretation: The melting point should be sharp and distinct from that of the starting materials (DL-methionine, fumaric acid), indicating the formation of a new chemical entity.[11] The TGA curve provides information on the thermal stability of the salt.
Data Summary and Interpretation
The following table summarizes the expected analytical data for the successful synthesis of Bis(O-isopropyl-DL-methionine) fumarate.
Analytical Technique
Parameter
Expected Result
Interpretation
Yield
% Theoretical
> 75%
Efficiency of the two-stage reaction.
Appearance
Physical State
White Crystalline Solid
Indicates successful salt formation and purification.
¹H NMR
Chemical Shifts (δ)
Peaks corresponding to both methionine ester and fumarate moieties in a 2:1 proton ratio.
Confirms the covalent structure and stoichiometric ratio.
FT-IR
Wavenumbers (cm⁻¹)
Presence of N-H⁺, C=O (ester), and COO⁻ (carboxylate) stretches.
Confirms the presence of all key functional groups.
MS (ESI+)
m/z
~192.1
Confirms the mass of the cationic O-isopropyl-DL-methionine.
DSC
Melting Point
Sharp endotherm, distinct from starting materials.
Confirms the formation of a new, pure crystalline compound.[11]
Safety, Handling, and Storage
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, at all times. Handle concentrated sulfuric acid with extreme care in a chemical fume hood.
Handling: Avoid inhalation of dust from the final product. Avoid contact with skin and eyes.
Storage: Store the final product in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide outlines a reliable and verifiable methodology for the synthesis and comprehensive characterization of Bis(O-isopropyl-DL-methionine) fumarate. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce and validate this compound. The combination of esterification and salt formation is a powerful strategy for modulating the physicochemical properties of amino acids, and the analytical techniques described herein provide the necessary tools to confirm the successful outcome of this chemical transformation.
References
Vertex AI Search. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC.
Vertex AI Search. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC.
ResearchGate. Thermal behaviour of fumaric acid, sodium fumarate and its compounds with light trivalent lanthanides in air atmosphere.
MDPI. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility.
Vertex AI Search. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts - PMC.
Vertex AI Search. Reinvestigating the Preferential Enrichment of DL-Arginine Fumarate: New Thoughts on the Mechanism of This Far from Equilibrium Crystallization Phenomenon - PMC.
ResearchGate. Figure 6. 1 H-NMR spectra (600 MHz) for 2 mM methionine (H 2 O.
AIR Unimi. Cristiano Bolchi, Gabriella Roda, Marco Pallavicini 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the.
ACS Publications. Energetics of Glycine Cocrystal or Salt Formation with Two Regioisomers: Fumaric Acid and Maleic Acid | Crystal Growth & Design.
Unraveling the Mechanism of Action of Bis(O-isopropyl-DL-methionine) Fumarate: A Pro-Drug Approach to Modulating Cellular Metabolism
An In-depth Technical Guide for Researchers Abstract Bis(O-isopropyl-DL-methionine) fumarate is a novel compound designed to leverage the metabolic pathways of its constituent components: a lipophilic derivative of the e...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers
Abstract
Bis(O-isopropyl-DL-methionine) fumarate is a novel compound designed to leverage the metabolic pathways of its constituent components: a lipophilic derivative of the essential amino acid methionine and the Krebs cycle intermediate, fumarate. This guide proposes a scientifically grounded, hypothetical mechanism of action for this compound, viewing it as a pro-drug that enhances the bioavailability of its active molecules. We will explore its potential to influence critical cellular processes, including methylation, redox homeostasis, and energy metabolism. Furthermore, this document provides a comprehensive framework of experimental protocols for researchers to validate the proposed mechanisms, offering a roadmap for future investigations in drug development.
Introduction and Rationale
Methionine is a sulfur-containing essential amino acid pivotal to numerous cellular functions, from protein synthesis to the production of the universal methyl donor S-adenosylmethionine (SAM) and the key antioxidant, glutathione.[1][2] Its therapeutic potential is vast, yet its delivery and cellular uptake can be limiting factors. Bis(O-isopropyl-DL-methionine) fumarate represents a strategic chemical modification aimed at overcoming these limitations. The esterification of the carboxyl group of DL-methionine with isopropanol is hypothesized to increase its lipophilicity, thereby facilitating its passage across cellular membranes. The formulation as a fumarate salt provides a counter-ion that is itself metabolically active.
This guide deconstructs the likely dual-pronged mechanism of action of Bis(O-isopropyl-DL-methionine) fumarate, dissecting the independent and potentially synergistic roles of its methionine and fumarate moieties following cellular uptake and enzymatic cleavage.
Proposed Mechanism of Action: A Dual-Component Hypothesis
We hypothesize that Bis(O-isopropyl-DL-methionine) fumarate acts as a pro-drug, being metabolized intracellularly into O-isopropyl-DL-methionine and fumaric acid. The ester is then likely hydrolyzed to yield DL-methionine, isopropanol, and fumarate, which subsequently engage with distinct but interconnected metabolic pathways.
The Methionine Moiety: A Super-Loading Strategy
The primary role of the O-isopropyl-DL-methionine component is to efficiently deliver methionine into the cell. Once hydrolyzed, the elevated intracellular methionine concentration is poised to influence several critical pathways:
The Methionine Cycle and Transmethylation: Increased methionine levels can drive the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3] This has profound implications for the epigenetic regulation of gene expression and the functional modulation of proteins.
The Transsulfuration Pathway and Redox Homeostasis: Methionine is a precursor to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH), a major intracellular antioxidant.[4] By augmenting the methionine pool, the compound may enhance the cell's capacity to counteract oxidative stress. This protective effect has been observed in models of Parkinson's disease.[4]
Cell Cycle Regulation: The impact of methionine on cell proliferation is context-dependent. It is essential for the growth of normal cells but has been shown to inhibit the growth of certain cancer cell lines, such as MCF-7 and LNCaP, potentially through modulation of p53.[1][2] This suggests a potential therapeutic window for targeting cancer cells, which often exhibit an altered methionine metabolism.
The Fumarate Moiety: An Energetic and Signaling Contributor
The fumarate component, once liberated, is expected to participate in at least two key cellular processes:
The Krebs Cycle: As a central intermediate of the Krebs (or citric acid) cycle, fumarate can be converted to malate and subsequently to oxaloacetate, contributing to cellular energy production (ATP) and the pool of biosynthetic precursors.
Protein Succination: Fumarate is an electrophile that can react non-enzymatically with the thiol groups of cysteine residues in proteins, a post-translational modification known as succination.[5] This modification can alter protein function and has been implicated in the pathophysiology of diabetes and certain cancers.[5] A key target of succination is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), leading to its inactivation and a subsequent reduction in glycolysis.[5]
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the hypothesized intracellular journey of Bis(O-isopropyl-DL-methionine) fumarate and its subsequent metabolic impact.
Caption: Hypothesized metabolic fate of Bis(O-isopropyl-DL-methionine) fumarate.
Experimental Validation Framework
To rigorously test this dual-component hypothesis, a multi-tiered experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's mechanism of action.
Pharmacokinetic and Intracellular Conversion Analysis
Objective: To confirm cellular uptake and intracellular hydrolysis of the compound into its constituent parts.
Methodology: LC-MS/MS Analysis
Cell Culture: Culture relevant cell lines (e.g., HT-29, MCF-7) in standard conditions.
Treatment: Treat cells with Bis(O-isopropyl-DL-methionine) fumarate (e.g., 10, 50, 100 µM) for various time points (e.g., 0, 1, 4, 12, 24 hours).
Metabolite Extraction:
Wash cells twice with ice-cold PBS.
Add 1 mL of ice-cold 80% methanol.
Scrape cells and collect the lysate.
Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein and debris.
Collect the supernatant containing the metabolites.
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the intracellular concentrations of:
Bis(O-isopropyl-DL-methionine) fumarate (the parent compound)
O-isopropyl-DL-methionine
DL-Methionine
Fumarate
S-Adenosylmethionine (SAM)
S-Adenosylhomocysteine (SAH)
Expected Outcome: A time-dependent decrease in the parent compound and a corresponding increase in O-isopropyl-DL-methionine, methionine, and fumarate, confirming uptake and hydrolysis. This should be followed by a rise in SAM levels.
Assessment of Impact on Redox Homeostasis
Objective: To determine if the compound enhances the glutathione-mediated antioxidant system.
Methodology: Glutathione Assay and ROS Measurement
Cell Treatment: Treat cells as described in section 3.1.
Glutathione Assay:
Lyse cells and measure total and oxidized glutathione (GSSG) levels using a commercially available colorimetric or fluorometric assay kit.
Calculate the GSH/GSSG ratio as an indicator of cellular redox status.
Reactive Oxygen Species (ROS) Measurement:
Pre-treat cells with the compound for 24 hours.
Induce oxidative stress with a known agent (e.g., H₂O₂ or 6-OHDA).[4]
Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) via flow cytometry or a plate reader.
Expected Outcome: An increase in the total glutathione pool and a higher GSH/GSSG ratio. Pre-treatment with the compound should mitigate the ROS burst induced by an oxidative stressor.
Analysis of Protein Succination
Objective: To detect and quantify fumarate-induced protein succination.
Methodology: Western Blotting and Proteomics
Cell Treatment: Treat cells with the compound for 24-48 hours. A positive control of dimethyl fumarate (DMF) can be used.
Western Blotting:
Extract total protein from cell lysates.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Probe the membrane with an antibody specific for succinated cysteine residues.
Re-probe with an antibody for a loading control (e.g., β-actin).
Proteomics (for target identification):
Perform immunoprecipitation using the anti-succinated cysteine antibody to enrich for modified proteins.
Identify the pulled-down proteins using LC-MS/MS-based proteomics.
Expected Outcome: A dose-dependent increase in the signal for succinated proteins. Proteomics analysis should identify specific protein targets, with GAPDH being a prime candidate.[5]
Solubility and stability of Bis(O-isopropyl-DL-methionine) fumarate in different solvents.
Executive Summary Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) is a specialized amino acid ester salt utilized primarily as a research reagent and an intermediate in the synthesis of bioavailable methionine a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) is a specialized amino acid ester salt utilized primarily as a research reagent and an intermediate in the synthesis of bioavailable methionine analogs[1]. The esterification of DL-methionine with isopropanol increases its lipophilicity, making it a valuable analog for bypassing ruminal degradation in agricultural applications[2] and enhancing membrane permeability in pharmaceutical formulations[3]. However, amino acid alkyl esters are inherently prone to hydrolysis and intramolecular cyclization. Formulating this ester as a bis-fumarate salt significantly alters its physicochemical landscape, dictating its solubility and stability profiles. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for evaluating these parameters.
Molecular Rationale: The Fumarate Salt Advantage
The free base of O-isopropyl-DL-methionine is a liquid or low-melting solid that is susceptible to rapid degradation[4]. By reacting two molar equivalents of the amino acid ester with one equivalent of fumaric acid, a crystalline bis-salt is formed.
Causality of Stabilization
Steric and Ionic Shielding: The protonation of the
α
-amino group by fumaric acid prevents it from acting as a nucleophile. In the free base form, the unprotonated amine can attack the ester carbonyl of another molecule (or itself, if sterically favorable), leading to the formation of diketopiperazine (DKP) derivatives[5].
Crystal Lattice Energy: The rigid, planar structure of the fumarate counterion facilitates a highly ordered crystal lattice. This high lattice energy reduces hygroscopicity, thereby minimizing the ingress of water that would otherwise catalyze ester hydrolysis.
Solubility Profile Across Solvent Systems
The solubility of Bis(O-isopropyl-DL-methionine) fumarate is governed by the interplay between its ionic salt nature and the lipophilic isopropyl and thiomethyl groups.
Thermodynamic Dissolution Behavior
In highly polar protic solvents (e.g., water), the salt undergoes dissociation into the protonated amino acid ester and the fumarate dianion. The solubility in aqueous media is highly pH-dependent. At the isoelectric point of the free ester, solubility drops precipitously as the uncharged species dominates. In non-polar organic solvents, the ionic lattice cannot be overcome by solvent-solute interactions, rendering the compound practically insoluble.
Quantitative Solubility Summary
The following table summarizes the equilibrium solubility profile of the compound across standard solvent classifications at 25°C.
Partial dissociation; hydrogen bonding with ester/amine.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 30.0 (Soluble)
Strong solvation of the protonated amine cation.
Weakly Polar Aprotic
Acetone
20.7
< 1.0 (Slightly Soluble)
Insufficient polarity to break the fumarate ionic lattice.
Non-Polar
Hexane
1.9
< 0.1 (Insoluble)
Lack of solvating power for charged species.
Stability Kinetics and Degradation Pathways
The stability of the compound is a function of its environment. While the solid-state fumarate salt is robust, dissolution exposes the ester linkage to nucleophilic attack.
Hydrolytic and Thermal Degradation
Aqueous Stability: In solution, the isopropyl ester is subject to specific acid-base catalysis. Maximum stability is observed in the mildly acidic range (pH 4.0 to 7.5)[6]. Below pH 4.0, acid-catalyzed hydrolysis yields DL-methionine and isopropanol. Above pH 8.0, base-catalyzed hydrolysis rapidly cleaves the ester[6].
Thermal Cyclization: Elevated temperatures, particularly in the absence of a strong protonating acid, drive the formation of 3,6-bis[2-(methylthio)ethyl]-2,5-piperazinedione (methionine diketopiperazine)[5].
Degradation pathways of Bis(O-isopropyl-DL-methionine) fumarate.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every analytical output is cross-verified by an orthogonal technique to prevent false-positive stability or solubility readings.
This protocol is adapted from the classical saturation shake-flask method, optimized for ionizable ester salts[7].
Step-by-Step Methodology:
Solvent Preparation: Prepare 10 mL of the target solvent (e.g., 0.1 M phosphate buffer, pH 6.8). Verify the initial pH using a calibrated pH meter.
Saturation: Add Bis(O-isopropyl-DL-methionine) fumarate in 10 mg increments to the solvent in a sealed borosilicate glass flask until a visible solid excess remains (approx. 10% excess)[7].
Incubation: Place the flask in an isothermal shaking water bath at 25.0 ± 0.1°C and 150 rpm for 48 hours to ensure thermodynamic equilibrium[7].
Phase Separation: Extract a 2 mL aliquot and centrifuge at 10,000 x g for 15 minutes at 25°C. Avoid standard filtration to prevent adsorption of the lipophilic ester onto the filter membrane.
Quantification (Self-Validation A): Dilute the supernatant appropriately and quantify the ester concentration using HPLC-UV (detecting the thioether/fumarate absorbance at 210-220 nm).
Solid-State Verification (Self-Validation B): Recover the undissolved precipitate, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, a phase transformation (e.g., salt disproportionation or hydrate formation) has occurred, invalidating the apparent solubility value.
Shake-flask equilibrium solubility and phase validation workflow.
Protocol 2: Accelerated Stability Testing
This protocol aligns with ICH Q1A(R2) guidelines to predict the shelf-life and degradation kinetics of the compound[8].
Step-by-Step Methodology:
Sample Preparation: Distribute 500 mg aliquots of the bulk powder into identical amber glass vials. Seal half of the vials with PTFE-lined caps (closed system) and leave the other half open (open system).
Environmental Stressing: Place the vials in a controlled stability chamber set to accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[8].
Sampling Intervals: Pull samples at 0, 1, 3, and 6 months[8].
Analysis (Self-Validation):
Assay: Use HPLC to determine the remaining percentage of Bis(O-isopropyl-DL-methionine) fumarate.
Impurity Profiling: Quantify the emergence of DL-methionine and DKP peaks. Mass balance must be achieved (Assay % + Impurity %
≈
100%). Causality: A mass balance failure indicates volatile degradants (e.g., isopropanol evaporation) or undetected polymeric species, signaling that the analytical method must be expanded.
Structural Analysis and Confirmation of Bis(O-isopropyl-DL-methionine) Fumarate: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture In the fields of drug development and agricultural biochemistry, the modification of amino acids via esterification and subsequent salt formation is a critical strategy to modul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Architecture
In the fields of drug development and agricultural biochemistry, the modification of amino acids via esterification and subsequent salt formation is a critical strategy to modulate pharmacokinetics, bioavailability, and solid-state stability. Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) represents a highly engineered molecular architecture designed to optimize these parameters[1].
By masking the polar carboxylic acid of DL-methionine as an isopropyl ester, the molecule's lipophilicity and membrane permeability are significantly enhanced. This principle is widely utilized in commercial methionine analogs, such as HMTBA isopropyl ester, to improve cellular uptake[2]. However, the resulting free ester is often an oily, unstable liquid. To circumvent this, the basic α-amine is protonated using fumaric acid, yielding a highly crystalline, stable bis-salt with a molecular formula of C20H38N2O8S2.
The thermodynamics of this salt formation are driven by the robust ΔpKa between the basic amine of the ester and the acidic protons of fumaric acid, ensuring complete proton transfer rather than the formation of a neutral cocrystal[3]. Similar preferential crystallization behaviors and stable hydrogen-bonding networks have been documented in other amino acid fumarates, such as DL-arginine fumarate[4].
Analytical Strategy & Logical Workflow
To unambiguously confirm the structure of this bis-salt, a Senior Application Scientist must employ an orthogonal analytical strategy. No single technique is sufficient; instead, the data from High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and Single-Crystal X-Ray Diffraction (SC-XRD) must interlock to form a self-validating system.
Fig 1. Orthogonal analytical workflow for structural confirmation of the bis-salt.
Self-Validating Experimental Protocols
Method A: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Causality : HRMS is utilized to confirm the exact mass of the individual components. Because the salt bridge dissociates in the ionization source, we must analyze the sample in both positive and negative modes to capture the intact ester and the fumarate counter-ion, respectively.
Step-by-Step Protocol :
Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid. Note: Formic acid ensures complete ionization of the ester in positive mode.
Calibrate the mass spectrometer (e.g., Q-TOF) using a standard tuning mix to ensure mass accuracy within < 2 ppm.
Inject 2 µL into the ESI source. Acquire ESI+ data (m/z 100-500) to detect the protonated methionine isopropyl ester.
Switch to ESI- mode (using a mobile phase without formic acid) to detect the hydrogen fumarate ion.
Self-Validation : The absence of a covalently bound dimeric mass peak, combined with the presence of both the ester cation and fumarate anion in their respective modes, confirms the non-covalent salt nature of the complex.
Causality : NMR provides the definitive proof of the 2:1 stoichiometry and the covalent connectivity of the isopropyl ester. DMSO-d6 is specifically chosen as the solvent because it readily dissolves the polar salt bridge without disrupting the fundamental connectivity, whereas less polar solvents like CDCl3 would cause precipitation.
Step-by-Step Protocol :
Dissolve 15 mg of the sample in 0.6 mL of DMSO-d6.
Acquire 1H-NMR at 400 MHz (or higher). Set the relaxation delay (D1) to a minimum of 5 seconds. Note: A long D1 ensures quantitative integration, which is critical for verifying the stoichiometry.
Acquire 13C-NMR to verify the presence of the ester carbonyl and the fumarate carboxylate carbons.
Acquire 2D-HSQC to unambiguously assign the diastereotopic protons of the isopropyl group and the thioether methyl group.
Self-Validation : The integration of the fumarate alkene protons (singlet, 2H) must perfectly match half the integration of the isopropyl methine protons (septet, 2H total for 2 equivalents). A 1:1 ratio would indicate a mono-salt, invalidating the bis-salt structure.
Method C: Attenuated Total Reflectance FTIR (ATR-FTIR)
Causality : FTIR is essential for proving that proton transfer has occurred (salt formation) rather than a simple physical mixture. ATR is strictly used instead of traditional KBr pelleting because grinding the sample with KBr under high pressure can induce solid-state ion exchange, altering the salt bridge and yielding false spectra.
Step-by-Step Protocol :
Collect a background spectrum of the clean diamond ATR crystal.
Place 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.
Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (average of 32 scans).
Self-Validation : The presence of the carboxylate asymmetric stretch (~1580 cm⁻¹) and the absence of a free carboxylic acid C=O stretch (~1710 cm⁻¹) for fumaric acid validates complete proton transfer.
Causality : SC-XRD confirms the exact spatial arrangement, the hydrogen-bonding network stabilizing the salt bridge, and the 2:1 stoichiometric packing within the unit cell.
Step-by-Step Protocol :
Dissolve the powder in a minimal amount of a hot isopropanol/water mixture. Allow slow evaporation at room temperature to promote the formation of defect-free single crystals.
Coat a suitable crystal in paratone oil and mount it on a glass fiber under a cold nitrogen stream (100 K) to minimize thermal motion.
Collect diffraction data using Cu-Kα radiation and solve the structure using direct methods.
Self-Validation : The final anisotropic refinement must yield an R1 factor < 0.05. The unit cell must explicitly contain two molecules of the ester for every one molecule of fumarate.
Quantitative Data Summaries
Table 1: Expected 1H and 13C NMR Chemical Shifts (DMSO-d6)
Moiety
Position
1H Shift (ppm)
Multiplicity & Integration
13C Shift (ppm)
Fumarate
CH=CH
6.62
s, 2H
134.5
Fumarate
COO⁻
-
-
168.2
Met-Ester
α-CH
3.95
t, 2H
52.1
Met-Ester
β-CH₂
1.95
m, 4H
30.4
Met-Ester
γ-CH₂
2.55
t, 4H
29.8
Met-Ester
S-CH₃
2.05
s, 6H
14.5
Met-Ester
Isopropyl CH
4.90
septet, 2H
68.5
Met-Ester
Isopropyl CH₃
1.20
d, 12H
21.5
Met-Ester
NH₃⁺
8.20
br s, 6H
-
(Note: Integrations are normalized to reflect the 2:1 complex stoichiometry in solution).
Understanding the structural integrity of the compound is directly linked to its biological fate. Upon ingestion or dissolution in physiological fluids, the bis-salt undergoes rapid dissociation, followed by enzymatic hydrolysis of the ester to yield the active amino acid.
Fig 2. Logical relationship of dissociation and enzymatic hydrolysis pathways in vivo.
Conclusion
The structural confirmation of Bis(O-isopropyl-DL-methionine) fumarate requires a rigorous, multi-modal analytical approach. By combining the stoichiometric precision of quantitative NMR, the mass accuracy of HRMS, the functional group validation of ATR-FTIR, and the spatial resolution of SC-XRD, researchers can build a self-validating dataset. This ensures the integrity of the 2:1 salt bridge architecture, which is fundamental to the compound's stability, handling, and downstream pharmacokinetic performance.
Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetic Profile of Bis(O-isopropyl-DL-methionine) Fumarate in Animal Models
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the anticipated pharmacokinetic profile of Bis(O-isopropyl-DL-methionine) fumara...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the anticipated pharmacokinetic profile of Bis(O-isopropyl-DL-methionine) fumarate in preclinical animal models. In the absence of publicly available data for this specific molecule, this document synthesizes established principles of drug metabolism and leverages pharmacokinetic data from structurally related methionine analogs, such as DL-methionine and its hydroxy analog (DL-HMA), to construct a predictive framework. This approach is designed to offer valuable, field-proven insights for researchers embarking on the preclinical evaluation of this novel compound.
Introduction: The Scientific Rationale
Bis(O-isopropyl-DL-methionine) fumarate, a derivative of the essential amino acid methionine, presents a unique subject for pharmacokinetic investigation. The isopropyl ester and fumarate salt moieties are anticipated to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile compared to unmodified methionine. Understanding this profile is a cornerstone of preclinical development, providing the foundation for dose selection, toxicity assessment, and the design of subsequent clinical trials.[1][2][3]
The central hypothesis is that the esterification of the carboxyl group in methionine will enhance its lipophilicity, potentially leading to improved oral absorption and altered tissue distribution. The fumarate salt form is expected to confer favorable physicochemical properties, such as improved solubility and stability.
The Predicted Metabolic Journey: An Overview of ADME
The pharmacokinetic profile of a drug is a narrative of its journey through the body. For Bis(O-isopropyl-DL-methionine) fumarate, we can predict this journey by examining the well-documented metabolism of related methionine sources.[4][5]
Absorption: Crossing the Intestinal Barrier
The oral absorption of Bis(O-isopropyl-DL-methionine) fumarate is a critical first step. Unlike DL-methionine, which is transported by various amino acid transporters, the esterified form may utilize different absorption mechanisms.[6] The increased lipophilicity could favor passive diffusion across the intestinal epithelium.
It is also plausible that the ester is hydrolyzed by intestinal esterases, releasing O-isopropyl-DL-methionine and fumaric acid. The resulting methionine analog would then likely be a substrate for amino acid transporters.[6] The rate and extent of this pre-systemic hydrolysis will be a key determinant of the parent compound's bioavailability.
Distribution: Reaching the Target Tissues
Following absorption, the distribution of the compound and its metabolites throughout the body is governed by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters. Due to its anticipated increased lipophilicity, Bis(O-isopropyl-DL-methionine) fumarate may exhibit a wider volume of distribution compared to methionine, potentially accumulating in lipid-rich tissues.
The conversion to L-methionine is crucial for its biological activity, and the distribution of this active form will follow the known pathways of methionine, with significant uptake by the liver, kidneys, and intestine for protein synthesis and other metabolic functions.[4][5]
Metabolism: The Enzymatic Conversion Cascade
The metabolic fate of Bis(O-isopropyl-DL-methionine) fumarate is predicted to be a multi-step process. The primary metabolic pathway likely involves the hydrolysis of the isopropyl ester to yield O-isopropyl-DL-methionine. This reaction is expected to be catalyzed by ubiquitous esterases in the blood, liver, and other tissues.
Subsequently, the O-isopropyl-DL-methionine, a racemic mixture of D- and L-enantiomers, will undergo enzymatic conversion to the biologically active L-methionine.[4] This conversion is a two-step process:
Oxidation: The D- and L-isomers of the methionine analog are oxidized to their corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMB).[4]
Transamination: KMB is then transaminated to form L-methionine.[4]
The liver and kidneys are expected to be the primary sites for this metabolic conversion.[4][5]
Excretion: The Final Exit
The elimination of Bis(O-isopropyl-DL-methionine) fumarate and its metabolites is expected to occur primarily through the kidneys via urine. Unmetabolized parent drug, if any, and its various metabolites, including excess L-methionine and its degradation products, will be filtered by the glomerulus and may undergo tubular secretion or reabsorption. A portion may also be eliminated through feces.
Designing a Robust Preclinical Pharmacokinetic Study
A well-designed preclinical pharmacokinetic study is essential to validate these predictions and provide the necessary data for regulatory submissions.[1][3][7][8] The following section outlines a comprehensive approach.
Animal Model Selection
The choice of animal model is a critical decision. Common models for pharmacokinetic studies include rodents (rats, mice) and non-rodents (dogs, non-human primates). The selection should be based on factors such as metabolic similarity to humans, ease of handling, and historical data availability. For initial studies, the rat is often a suitable choice.[9]
Study Design and Dosing
A typical study design would involve administering a single dose of Bis(O-isopropyl-DL-methionine) fumarate via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability. Multiple dose groups should be included to assess dose proportionality.
Table 1: Example Dosing Regimen for a Rat Pharmacokinetic Study
Group
Route of Administration
Dose Level (mg/kg)
Number of Animals
1
Intravenous (IV)
10
6
2
Oral (PO)
20
6
3
Oral (PO)
50
6
4
Oral (PO)
100
6
Sample Collection and Processing
Serial blood samples should be collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. Urine and feces should also be collected to assess the routes of excretion.
Experimental Workflow: Blood Sample Collection and Processing
Caption: Workflow for blood sample handling in a pharmacokinetic study.
Bioanalytical Method Validation
A sensitive and specific analytical method is crucial for the accurate quantification of Bis(O-isopropyl-DL-methionine) fumarate and its key metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[10][11] The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability.
Pharmacokinetic Data Analysis
The plasma concentration-time data will be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters
Parameter
Description
Cmax
Maximum plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the plasma concentration-time curve
t1/2
Elimination half-life
CL
Clearance
Vd
Volume of distribution
F%
Absolute bioavailability
Conceptual Framework: From Dosing to Data Analysis
Caption: The integrated workflow of a preclinical pharmacokinetic study.
Conclusion: Charting the Path Forward
This technical guide provides a predictive framework for understanding the pharmacokinetic profile of Bis(O-isopropyl-DL-methionine) fumarate in animal models. By leveraging knowledge from related methionine analogs, researchers can design robust preclinical studies that will generate the critical data needed to advance this promising compound through the drug development pipeline. The experimental and analytical strategies outlined herein, grounded in established scientific principles and regulatory expectations, offer a clear path toward elucidating the ADME properties of this novel molecule and ensuring the integrity and success of the preclinical program.
References
Stargrove, M. B., Treasure, J., & McKee, D. L. (2008).
Becquet, P., Vazquez-Anon, M., Mercier, Y., Wedekind, K., Mahmood, T., Batonon-Alavo, D. I., & Yan, F. (2023). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Animal Nutrition, 13, 31-49. [Link]
U.S. Food and Drug Administration. (2013). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
Shinohara, Y., Hasegawa, H., Tagoku, K., & Hashimoto, T. (2001). Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation. Life sciences, 70(6), 727–734. [Link]
Lobley, G. E., Hoskin, S. O., & McNeil, C. J. (2006). In vivo conversion of 2-hydroxy-4-methylthiobutanoic acid to methionine in sheep. The British journal of nutrition, 95(3), 557–565.
PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
Infinix Bio. (n.d.). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. [Link]
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
Duke University. (n.d.). Preclinical Regulatory Requirements. [Link]
Chen, Y. C., Lu, W. L., Chen, Y. P., & Lin, C. J. (2025). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy. Pharmaceutics, 17(10), 2533. [Link]
Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
El-Sohly, M. A., & Gul, W. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]
Wang, Y., Zhao, C., Zhang, X., Li, J., & Cui, X. (2022). Effect of Methionine Analogues on Growth Performance, Serum Biochemical Parameters, Serum Free Amino Acids and Rumen Fermentation of Yaks. Animals, 12(22), 3169. [Link]
Loewen, M. E., & Pan, Y. (2021). Critical transporters of methionine and methionine hydroxyl analogue supplements across the intestine: What we know so far and what can be learned to advance animal nutrition. Comparative biochemistry and physiology. Part A, Molecular & integrative physiology, 255, 110908. [Link]
A Technical Guide to the Therapeutic Potential of Methionine Derivatives: From Metabolic Modulation to Clinical Application
Abstract Methionine, an essential sulfur-containing amino acid, stands at the crossroads of cellular metabolism and regulation. Its derivatives are not merely metabolic intermediates but are pivotal molecules with profou...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Methionine, an essential sulfur-containing amino acid, stands at the crossroads of cellular metabolism and regulation. Its derivatives are not merely metabolic intermediates but are pivotal molecules with profound therapeutic implications across a spectrum of diseases, including liver disorders, neurological conditions, osteoarthritis, and cancer. This in-depth technical guide delves into the core of methionine metabolism, exploring the therapeutic mechanisms, clinical evidence, and experimental validation of its key derivatives. We will dissect the roles of S-adenosylmethionine (SAMe) as a universal methyl donor, the paradoxical therapeutic applications of the inhibitor Methionine Sulfoximine (MSO), and the emerging potential of N-acetylmethionine and related strategies like methionine restriction. This guide is designed for researchers, scientists, and drug development professionals, providing not just a review of the literature, but a causal explanation of experimental choices and a practical framework for future investigation.
The Methionine Cycle: The Metabolic Engine of Cellular Function
At the heart of methionine's biological significance lies the one-carbon metabolic cycle.[1] This intricate network governs the transfer of one-carbon units, which is fundamental for a vast array of physiological processes.[2][3] The cycle is primarily composed of two interconnected pathways: transmethylation and transsulfuration.
Transmethylation: In this pathway, methionine is converted to S-adenosylmethionine (SAMe), the universal methyl donor for the methylation of DNA, RNA, histones, proteins, and lipids.[2][4][5] This process is critical for epigenetic regulation, signal transduction, and biosynthesis.
Transsulfuration: Following methyl group donation, the resulting homocysteine can be channeled into the transsulfuration pathway to synthesize cysteine. Cysteine is a rate-limiting precursor for glutathione (GSH), the cell's master antioxidant, thereby linking methionine metabolism directly to cellular redox homeostasis.[4][6]
The balance between these pathways is exquisitely regulated, and its disruption is a hallmark of numerous pathological states.[3]
CAS number and molecular formula for Bis(O-isopropyl-DL-methionine) fumarate.
Physicochemical Profiling and Synthesis of Bis(O-isopropyl-DL-methionine) Fumarate As a Senior Application Scientist, I approach the characterization and synthesis of specialized amino acid derivatives not merely as a co...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling and Synthesis of Bis(O-isopropyl-DL-methionine) Fumarate
As a Senior Application Scientist, I approach the characterization and synthesis of specialized amino acid derivatives not merely as a collection of chemical properties, but as a deliberate engineering of molecular behavior. Bis(O-isopropyl-DL-methionine) fumarate (CAS: 20772-50-3) is a prime example of a prodrug and nutritional delivery system designed to overcome the inherent pharmacokinetic limitations of free amino acids[1].
By esterifying the carboxyl group of DL-methionine and pairing it with a dicarboxylic acid (fumaric acid), we fundamentally alter its lipophilicity, thermal stability, and biological half-life. This in-depth technical guide explores the structural rationale, validated synthesis workflows, and analytical protocols required to work with this compound.
Chemical Identity and Structural Rationale
Free DL-methionine is highly polar and susceptible to rapid enzymatic degradation (e.g., by rumen microflora in agricultural applications or early hepatic metabolism in clinical pharmacology). To protect the amino acid core, the carboxyl group is masked via esterification with isopropanol, yielding O-isopropyl-DL-methionine[2].
However, free amino acid esters are often oils or hygroscopic solids that are difficult to formulate. To engineer a stable, crystalline solid, the ester is reacted with fumaric acid —a naturally occurring, non-toxic intermediate of the TCA (Krebs) cycle. Because fumaric acid is diprotic, it accommodates two equivalents of the methionine ester, forming a highly stable bis-salt [1].
Table 1: Physicochemical Identifiers and Stoichiometry
Parameter
Value
Causality / Significance
Chemical Name
Bis(O-isopropyl-DL-methionine) fumarate
Indicates a 2:1 stoichiometric ratio of base to acid.
CAS Registry Number
20772-50-3
Unique identifier for the specific bis-fumarate salt.
Confirms the exact mass balance of the bis-salt complex[1].
Component 1 (Base)
O-isopropyl-DL-methionine
Provides the bioavailable amino acid payload; increases lipophilicity.
Component 2 (Acid)
Fumaric Acid
Acts as the counterion; enhances thermal stability and crystallization[3].
Mechanistic Advantages: The Prodrug Pathway
The formulation of Bis(O-isopropyl-DL-methionine) fumarate is a deliberate prodrug strategy. The structural modifications serve specific in vivo functions:
Aqueous Dissociation: Upon entering an aqueous environment (e.g., the GI tract), the salt dissociates into two equivalents of the lipophilic ester and one equivalent of fumarate.
Membrane Permeability: The isopropyl group masks the negative charge of the native carboxylate, significantly increasing the partition coefficient (LogP) and facilitating passive diffusion across lipid bilayers.
Enzymatic Cleavage: Endogenous esterases hydrolyze the ester bond, releasing the active DL-methionine and a trace amount of isopropanol (which is rapidly metabolized).
Fig 1. In vivo dissociation and enzymatic hydrolysis pathway of the bis-fumarate prodrug.
Validated Synthesis Workflow
To ensure high yield and strict 2:1 stoichiometry, the synthesis must be executed in two distinct phases: acid-catalyzed esterification followed by controlled salt formation. The following protocol is designed as a self-validating system; the intermediate free base must be isolated to prevent the formation of mixed hydrochloride-fumarate salts.
Step-by-Step Methodology
Esterification (Protection):
Suspend DL-methionine in a 10-fold molar excess of anhydrous isopropanol. Slowly add thionyl chloride (
SOCl2
) dropwise at 0°C.
Causality:
SOCl2
reacts with isopropanol to generate HCl gas in situ, acting as the acid catalyst, while simultaneously consuming water to drive the equilibrium toward the ester.
Reflux & Concentration:
Heat the mixture to reflux (80°C) for 4 hours. Concentrate under vacuum to yield O-isopropyl-DL-methionine hydrochloride.
Free Base Isolation (Neutralization):
Dissolve the intermediate in water and neutralize to pH 8.0 using saturated sodium bicarbonate (
NaHCO3
). Extract the aqueous layer 3x with ethyl acetate. Dry the organic layer over anhydrous
Na2SO4
and evaporate.
Causality: Fumaric acid cannot displace a strong acid like HCl. Isolating the free amine ensures that the subsequent salt formation is driven entirely by the pKa difference between the amine and fumaric acid.
Bis-Salt Formation:
Dissolve the free ester in warm ethanol. Add exactly 0.5 molar equivalents of fumaric acid. Heat to 60°C until the solution is completely clear.
Causality: The 2:1 amine-to-diacid ratio forces both carboxylic acid groups of the fumarate to deprotonate, ensuring the bis-salt configuration[1].
Crystallization:
Cool the solution slowly to 4°C over 12 hours. Filter the resulting white crystals and dry under high vacuum at 40°C.
Fig 2. Step-by-step synthetic workflow for esterification and bis-fumarate salt formation.
Analytical & Quality Control Workflows (HPLC-UV)
To validate the trustworthiness of the synthesized batch, we must prove both the purity of the compound and the exact 2:1 stoichiometric ratio. A standard mass balance is insufficient; High-Performance Liquid Chromatography (HPLC) is required.
HPLC Protocol for Stoichiometric Validation
Stationary Phase: C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm).
Mobile Phase: Gradient elution of Water (0.1% Trifluoroacetic acid) and Acetonitrile.
Detection: UV Absorbance at 210 nm.
Self-Validating Logic:
Because fumaric acid is highly polar, it will elute rapidly in the void volume or early gradient. The lipophilic O-isopropyl-DL-methionine will be retained significantly longer on the C18 column. By establishing standard calibration curves for both pure fumaric acid and the free ester, the integrated peak areas of the sample can be converted into molar concentrations. A calculated molar ratio of
1.95−2.05:1
(Ester : Fumarate) mathematically validates the successful formation of the bis-salt, ruling out the presence of mono-salts or unreacted free base.
References
Local Pharma Guide. "CAS NO. 20772-50-3 | bis[O-isopropyl-DL-methionine] fumarate." Local Pharma Guide Directory. URL: [Link]
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 14598398, L-Methionine isopropyl ester." PubChem Database. URL:[Link]
MDPI. "Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems." Molecules. URL: [Link]
Application Note: Cell-Based Assays to Assess the Efficacy of Bis(O-isopropyl-DL-methionine) Fumarate
Introduction & Mechanistic Rationale Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) is a highly specialized, synthetic metabolic modulator. Chemically, it is formulated as a fumarate salt containing two equival...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) is a highly specialized, synthetic metabolic modulator. Chemically, it is formulated as a fumarate salt containing two equivalents of the isopropyl ester of DL-methionine. This unique stoichiometry and esterification strategy provides a dual-action mechanism designed to bypass cellular transport limitations and modulate two distinct intracellular pathways:
The Methionine/SAM Axis : Cancer cells frequently exhibit an absolute dependence on exogenous methionine—a phenomenon known as the Hoffman effect . Esterification of methionine with an isopropyl group significantly increases the molecule's lipophilicity, allowing it to rapidly cross the plasma membrane independent of canonical amino acid transporters (e.g., LAT1) . Once inside, intracellular esterases cleave the prodrug, releasing free methionine to fuel S-adenosylmethionine (SAM) synthesis.
The Fumarate/NRF2 Axis : The fumarate counter-ion acts as an electrophilic modifier. Intracellular fumarate succinates specific cysteine residues on KEAP1, disrupting the KEAP1-NRF2 complex. This stabilizes NRF2, facilitating its nuclear translocation and the subsequent transcription of cytoprotective genes via the Antioxidant Response Element (ARE) .
To rigorously evaluate the efficacy of this compound, we have designed a suite of self-validating cell-based assays that independently verify prodrug uptake, esterase cleavage, and the activation of both downstream metabolic pathways.
Dual-Action Pathway Visualization
Dual-action intracellular metabolism of Bis(O-isopropyl-DL-methionine) fumarate via ester cleavage.
Experimental Protocols
Protocol 1: Rescue of Methionine-Dependent Proliferation (Hoffman Effect)
Causality & Validation: Cancer cell lines like MCF-7 exhibit the Hoffman effect; they undergo cell cycle arrest when cultured in methionine-depleted media supplemented with homocysteine, as they cannot synthesize sufficient SAM to meet epigenetic demands . By utilizing dialyzed Fetal Bovine Serum (FBS), we eliminate trace exogenous methionine. Comparing the prodrug against an unesterified mixture of DL-methionine and fumaric acid validates that the isopropyl ester moiety is the causal factor driving enhanced cellular uptake and subsequent proliferation rescue.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 cells at
5×103
cells/well in a 96-well plate using complete DMEM (10% standard FBS). Incubate overnight at 37°C, 5% CO₂.
Media Wash: Aspirate media and gently wash the cells twice with warm PBS to remove residual methionine.
Methionine Stress Induction: Add 100 µL of Methionine-free DMEM supplemented with 10% dialyzed FBS and 100 µM DL-Homocysteine (Met-/Hcy+ media).
Treatment: Treat cells with the following conditions (n=6 per group):
Viability Readout: At 72 hours post-treatment, add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence to quantify ATP levels (directly proportional to viable cell number).
Causality & Validation: Fumarate covalently modifies KEAP1, preventing the ubiquitination of NRF2 . To prove that the fumarate released from the prodrug is biologically active, we utilize a dual-luciferase reporter system. The Firefly luciferase is driven by the ARE promoter, while a constitutively active Renilla luciferase serves as an internal control. This normalizes the data against variations in transfection efficiency and compound-induced cytotoxicity, creating a strictly self-validating system.
Step-by-Step Methodology:
Transfection: Seed HEK293T cells in a 24-well plate at
5×104
cells/well. After 24 hours, co-transfect cells with 500 ng of pGL3-ARE-Firefly-Luciferase and 50 ng of pRL-TK-Renilla-Luciferase using Lipofectamine 3000.
Treatment: 24 hours post-transfection, replace media and treat cells with:
Vehicle Control: 0.1% DMSO.
Positive Control: 50 µM Dimethyl Fumarate (DMF).
Test Compound: 50 µM Bis(O-isopropyl-DL-methionine) fumarate.
Lysis & Measurement: After 12 hours of treatment, wash cells with PBS and lyse using 100 µL of Passive Lysis Buffer.
Quantification: Transfer 20 µL of lysate to an opaque 96-well plate. Inject 50 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly luminescence. Subsequently, inject 50 µL of Stop & Glo® Reagent to quench the Firefly signal and measure Renilla luminescence.
Analysis: Calculate the relative ARE activation by dividing the Firefly signal by the Renilla signal for each well, normalized to the vehicle control.
Protocol 3: Intracellular Metabolite Profiling via LC-MS/MS
Causality & Validation: Phenotypic assays (Protocols 1 & 2) suggest efficacy, but direct quantification of intracellular metabolites is required to definitively prove prodrug cleavage. Rapid quenching with cold methanol halts enzymatic esterase activity and metabolic flux immediately, ensuring that the measured levels of free methionine, SAM, and fumarate accurately reflect the intracellular state at the exact moment of harvest.
Step-by-Step Methodology:
Treatment: Culture
1×106
HCT-116 cells in 6-well plates. Treat with 50 µM of the test compound or unesterified controls for 4 hours.
Metabolic Quenching: Rapidly aspirate the media and immediately submerge the plate in liquid nitrogen for 10 seconds. Add 1 mL of pre-chilled (-80°C) 80% methanol/20% LC-MS grade water containing heavy-isotope internal standards (e.g., D3-Methionine, 13C-Fumarate).
Extraction: Scrape the cells on ice, transfer to microcentrifuge tubes, and vortex for 5 minutes at 4°C. Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions for the intact prodrug, free DL-methionine, SAM, and fumarate.
Quantitative Data Summary
The following table summarizes the expected experimental outcomes, highlighting the superior bioavailability and dual-pathway activation achieved by the esterified prodrug compared to unesterified base components.
Assay Readout
Vehicle Control
Unesterified Mix (Met + Fumarate)
Bis(O-isopropyl-DL-methionine) fumarate
Cell Viability (Met- Stress)
15% ± 3%
42% ± 5%
89% ± 4%
Relative ARE Luciferase Activity
1.0x
1.8x
6.5x
Intracellular SAM (pmol/10⁶ cells)
12.4
28.1
74.3
Intracellular Fumarate (nmol/mg protein)
2.1
3.5
11.2
Note: The profound increase in intracellular SAM and Fumarate levels confirms that the isopropyl ester effectively bypasses membrane transport bottlenecks, acting as a highly efficient intracellular delivery vehicle.
References
Title: Methionine Dependence of Cancer
Source: Biomolecules, 2020; 10(4): 568.
URL: [Link]
Title: Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro
Source: PLoS One, 2015; 10(3): e0120254.
URL: [Link]
Title: Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters
Source: International Journal of Molecular Sciences, 2021; 22(20): 11029.
URL: [Link]
Application
Use of Bis(O-isopropyl-DL-methionine) fumarate as a supplement in animal nutrition studies.
Executive Summary Methionine is frequently the first limiting amino acid in lactating dairy cows and growing ruminants. However, supplementing free DL-methionine is highly inefficient because it is rapidly degraded by ru...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methionine is frequently the first limiting amino acid in lactating dairy cows and growing ruminants. However, supplementing free DL-methionine is highly inefficient because it is rapidly degraded by rumen microbiota into ammonia and volatile fatty acids. While physical encapsulation (e.g., lipid or polymer coatings) is a common workaround, these coatings often rupture under the mechanical shear and high temperatures of feed pelleting[1].
Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) represents a sophisticated, next-generation chemical protection strategy. By esterifying the carboxyl group of DL-methionine with an isopropyl radical and stabilizing it as a fumarate salt, this compound acts as a dual-action prodrug. It achieves high ruminal escape via rapid transmucosal absorption while simultaneously providing a stable, solid-state form ideal for aggressive thermo-physical feed processing.
Mechanistic Causality: The Dual-Action Molecule
The Rumen Bypass Mechanism (Isopropyl Esterification)
The addition of the isopropyl group fundamentally alters the pharmacokinetics of the methionine molecule. Esterification significantly increases the lipophilicity of the compound. Instead of remaining in the aqueous rumen liquor—where it would be susceptible to microbial deamination—the isopropyl ester rapidly partitions into and diffuses across the stratified squamous epithelium of the rumen wall[2][3].
Once absorbed into the portal blood, ubiquitous blood and hepatic esterases cleave the ester bond. This hydrolysis releases fully bioavailable DL-methionine directly into systemic circulation for milk protein synthesis in the mammary gland[3].
The Rumen Modulation Mechanism (Fumarate Counter-ion)
Free amino acid esters are often unstable or exist as viscous liquids at room temperature, requiring adsorption onto carriers like silicon dioxide for dry feed inclusion[4]. Fumaric acid, a dicarboxylic acid, forms a stable bis-salt with two molecules of O-isopropyl-DL-methionine, yielding a crystalline, non-hygroscopic powder.
Furthermore, as the salt dissociates in the rumen, the free fumarate acts as a terminal electron sink. It competitively utilizes hydrogen ions in the rumen, thereby reducing enteric methanogenesis and promoting the proliferation of propionate-producing bacteria, which provides an additional glucogenic energy source for the animal.
Metabolic Pathway
Fig 1. Metabolic fate and dual-action pathway of Bis(O-isopropyl-DL-methionine) fumarate.
Quantitative Data Summaries
To contextualize the efficacy of Bis(O-isopropyl-DL-methionine) fumarate, it is critical to compare its physicochemical and nutritional profile against traditional methionine sources.
Table 1: Comparative Profile of Rumen-Protected Methionine Sources
Property
Free DL-Methionine
Polymer-Coated Met
HMBi (Liquid/Silica)
Bis(O-isopropyl-DL-Met) Fumarate
Physical State
Crystalline Solid
Coated Granules
Liquid or Adsorbed Powder
Crystalline Solid
Pelleting Stability
High
Low-Moderate (Coating ruptures)
High
High
Bypass Mechanism
None
Physical Barrier
Epithelial Absorption
Epithelial Absorption
Bioavailability
< 10%
50 - 70%
~ 50%
> 60% (Estimated)
Secondary Benefit
None
None
None
Fumarate (Electron Sink)
Experimental Protocols
The following protocols are designed as self-validating systems to quantify both the rumen stability/absorption kinetics and the methanogenic reduction potential of the compound.
Protocol A: In Vitro Rumen Stability and Methanogenesis Assay
Objective: To simultaneously measure the disappearance rate of the isopropyl ester from rumen fluid and the reduction in methane output driven by the fumarate counter-ion.
Fig 2. In vitro continuous culture workflow for assessing rumen stability and methanogenesis.
Step-by-Step Methodology:
Rumen Fluid Collection: Collect rumen fluid from 3 ruminally fistulated, lactating Holstein cows fed a standard Total Mixed Ration (TMR). Filter through four layers of cheesecloth into pre-warmed (39°C) thermos flasks under strictly anaerobic conditions (CO₂ headspace). Causality: Anaerobic handling prevents the die-off of strict anaerobes responsible for biohydrogenation and methanogenesis.
Fermenter Inoculation: Transfer 500 mL of filtered rumen fluid and 500 mL of McDougall’s artificial saliva buffer into continuous culture fermenters. Maintain at 39°C with a liquid dilution rate of 6%/hour.
Sampling: Collect liquid effluent and headspace gas using gas-tight syringes at 0, 2, 4, 8, 12, and 24 hours. Immediately acidify liquid samples with 20% H₂SO₄. Causality: Acidification drops the pH below 2.0, instantly halting microbial enzymatic activity and preserving the ester for accurate quantification.
Analytical Validation:
Quantify O-isopropyl-DL-methionine and free DL-methionine in the effluent using HPLC with fluorescence detection.
Quantify CH₄ and CO₂ in gas samples via Gas Chromatography (GC) equipped with a thermal conductivity detector (TCD).
Self-Validation Check: A rapid decrease in the ester concentration without a proportional spike in free Met or ammonia indicates successful absorption/partitioning kinetics rather than microbial degradation.
Protocol B: In Vivo Bioavailability and Lactation Performance
Objective: To validate systemic delivery of methionine and evaluate the downstream impact on milk protein yield.
Step-by-Step Methodology:
Animal Selection: Select multiparous lactating cows past peak lactation (60-120 DIM). Causality: Cows in this window have stable baseline milk production, reducing physiological variance and isolating the nutritional impact of the supplement.
Experimental Design: Utilize a 4x4 Latin square design with 21-day periods (14 days adaptation, 7 days collection).
Dosing: Administer the fumarate salt mixed into the TMR to provide 20g/day of metabolizable methionine equivalents.
Blood Sampling: Catheterize the jugular vein. Collect blood at 2-hour intervals for 24 hours on day 18. Centrifuge at 3,000 x g for 15 min at 4°C to separate plasma. Causality: Frequent 2-hour interval sampling is critical because hepatic esterases rapidly hydrolyze the isopropyl ester; capturing the peak plasma concentration requires high-resolution temporal data.
Milk Collection: Record daily milk yields. Sample milk on days 19-21 for composition analysis (protein, fat, lactose) using mid-infrared spectroscopy.
Data Synthesis: Calculate the Area Under the Curve (AUC) for plasma methionine to determine relative bioavailability compared to a continuous abomasal infusion of free DL-methionine[3].
References
The isopropyl ester of methionine hydroxy-analogue is absorbed through the rumen wall in the cow
Journal of Animal and Feed Sciences
2
Methionine Availability in Plasma of Dairy Cows Supplemented with Methionine Hydroxy Analog Isopropyl Ester
Semantic Scholar / Journal of Dairy Science
3
Formulation development of Bis(O-isopropyl-DL-methionine) fumarate for oral delivery.
Application Note: Formulation Development of Bis(O-isopropyl-DL-methionine) Fumarate for Oral Delivery Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Overcoming Premature...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Formulation Development of Bis(O-isopropyl-DL-methionine) Fumarate for Oral Delivery
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Focus: Overcoming Premature Hydrolysis, Enhancing Bioavailability, and Enteric-Coated Multiparticulate Engineering
Scientific Rationale & Preformulation Strategy
The Prodrug Paradigm
Amino acid esterification is a highly validated prodrug strategy utilized to enhance the lipophilicity and oral absorption of polar therapeutic molecules[1]. By masking the carboxylic acid moiety of methionine with an isopropyl ester, the zwitterionic nature of the amino acid is neutralized. This structural modification significantly increases the partition coefficient (LogP), facilitating passive transcellular diffusion and enabling carrier-mediated transport via intestinal oligopeptide transporters (e.g., PEPT1)[2]. Following intestinal absorption, ubiquitous endogenous esterases rapidly cleave the ester bond, releasing the active methionine into the systemic circulation[3]. The fumarate salt form is selected to provide a stable, crystalline solid state with an optimized dissolution profile.
The Formulation Challenge
While the isopropyl ester enhances permeability, it introduces a critical chemical liability. Esters are highly susceptible to acid-catalyzed hydrolysis. If exposed to the acidic environment of the stomach (pH 1.2–2.0), Bis(O-isopropyl-DL-methionine) fumarate will prematurely hydrolyze into free DL-methionine and isopropanol. Premature conversion negates the prodrug's absorption advantage, subjecting the free methionine to variable oral bioavailability and extensive hepatic first-pass metabolism[4]. Therefore, the formulation must act as a protective barrier, ensuring the ester bond remains intact until the dosage form reaches the optimal absorption window in the duodenum and jejunum (pH 6.0–6.8)[5].
Fig 1. Pharmacokinetic activation pathway of the amino acid ester prodrug.
Process Engineering: Causality & Excipient Selection
To prevent premature hydrolysis, a multiparticulate enteric-coated mini-tablet system is engineered. Mini-tablets (2 mm diameter) filled into hard gelatin capsules offer predictable gastric emptying, significantly reducing inter-patient pharmacokinetic variability compared to monolithic tablets.
Causality in Excipient & Process Selection:
Avoidance of Moisture (Dry Granulation): Water acts as a primary reactant in ester hydrolysis. Wet granulation is strictly contraindicated. A roller compaction (dry granulation) workflow is implemented to maintain the integrity of the ester bond during processing.
Sub-coating Necessity: Enteric polymers like Eudragit® L100-55 contain free methacrylic acid groups. Direct contact between these acidic groups and the basic amine of the prodrug can lead to solid-state cross-linking and API degradation. A neutral Hypromellose (HPMC) sub-coat is applied as a physical barrier.
Non-Aqueous Coating: To further eliminate water exposure, both the sub-coat and enteric coat are applied using organic solvent systems (Ethanol/Isopropanol/Acetone).
Fig 2. Dry granulation and enteric coating workflow for moisture-sensitive prodrugs.
Experimental Protocols (Self-Validating Systems)
Protocol A: Dry Granulation and Mini-Tableting
This protocol is self-validating via Loss on Drying (LOD) and hardness in-process controls, ensuring the absence of moisture-induced degradation.
Blending: Charge a V-blender with 60% w/w Bis(O-isopropyl-DL-methionine) fumarate, 34% w/w Microcrystalline Cellulose (Avicel PH-102; dry binder), and 5% w/w Crospovidone (superdisintegrant). Blend for 15 minutes.
Lubrication: Add 1% w/w Magnesium Stearate (pre-screened through a 60-mesh sieve) and blend for an additional 3 minutes.
Roller Compaction: Process the blend through a roller compactor at a compaction force of 4–6 kN/cm.
Milling: Mill the resulting ribbons using an oscillating granulator equipped with a 1.0 mm screen. Validation step: Verify LOD is < 2.0%.
Compression: Compress the granules using a rotary tablet press equipped with multi-tip 2 mm standard concave tooling. Target weight: 8 mg per mini-tablet. Target hardness: 2–3 kp.
Protocol B: Sub-coating and Enteric Coating
This protocol isolates the prodrug from acidic polymers and gastric fluids.
Sub-coating Preparation: Prepare a 5% w/w solution of HPMC E5 in an 80:20 (v/v) Ethanol:Water mixture.
Sub-coating Application: Load mini-tablets into a fluid bed coater (Wurster configuration). Spray the HPMC solution at an inlet temperature of 35°C until a 3% weight gain is achieved.
Enteric Coating Preparation: Dissolve Eudragit® L100-55 (10% w/w) in a 60:40 (v/v) Isopropanol:Acetone mixture. Add Triethyl Citrate (TEC) at 10% w/w based on dry polymer weight as a plasticizer.
Enteric Coating Application: Spray the enteric solution onto the sub-coated mini-tablets at an inlet temperature of 30°C until a 10% weight gain is achieved.
Curing: Cure the coated mini-tablets at 40°C for 2 hours to ensure complete polymer coalescence.
This protocol validates the formulation's ability to protect the ester bond in the stomach and release it in the intestine.
Acid Stage: Place mini-tablets in USP Apparatus II (Paddle) at 75 rpm, 37°C, containing 750 mL of 0.1 N HCl (pH 1.2) for 2 hours.
Buffer Stage: After 2 hours, add 250 mL of 0.2 M tribasic sodium phosphate to adjust the pH to 6.8. Continue for 1 hour.
Quantification: Withdraw aliquots at specified intervals. Analyze via HPLC-UV (λ = 210 nm) using a C18 column to quantify both the intact prodrug and free DL-methionine (indicating premature hydrolysis).
Data Presentation
Table 1: Preformulation Stability Matrix (4-Week Stress Test)
Demonstrates the necessity of moisture exclusion; open conditions with high humidity trigger significant ester hydrolysis.
Storage Condition
Container
Intact Prodrug (%)
Free Methionine (%)
Moisture Content (LOD %)
Initial (T=0)
N/A
99.8
0.1
0.4
40°C / 75% RH
Open Dish
82.4
16.5
4.8
40°C / 75% RH
Sealed Alu/Alu
99.1
0.6
0.5
50°C / Ambient RH
Sealed Alu/Alu
98.9
0.8
0.4
Table 2: Two-Stage Dissolution & Hydrolysis Profile
Validates the success of the enteric coating (Protocol B). The prodrug remains intact in the acid stage and releases rapidly upon pH shift.
Time (min)
Medium / pH
Intact Prodrug Released (%)
Free Methionine Detected (%)
0
0.1 N HCl / 1.2
0.0
0.0
60
0.1 N HCl / 1.2
1.2
0.2
120
0.1 N HCl / 1.2
2.5
0.4
135
Phosphate / 6.8
65.4
0.8
150
Phosphate / 6.8
88.7
1.1
180
Phosphate / 6.8
98.2
1.3
References
Landowski, C. P., et al. "Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters." Pharmaceutics, 2008.
Anand, B. S., et al. "Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells." Journal of Pharmacology and Experimental Therapeutics, 2004.
Najjar, A., et al. "Modern Prodrug Design for Targeted Oral Drug Delivery." Molecules, 2015.
Rautio, J., et al. "Amino acid pro drugs for oral delivery: challenges and opportunities." Therapeutic Delivery, 2011.
Amasya, G., et al. "A study to enhance the oral bioavailability of s-adenosyl-l-methionine (SAMe): SLN and SLN nanocomposite particles." Chemistry and Physics of Lipids, 2021.
Application Note: Transcriptomic Profiling and Epigenetic Evaluation of Bis(O-isopropyl-DL-methionine) Fumarate in Hepatic Models
Audience: Researchers, Application Scientists, and Drug Development Professionals Target Application: Gene Expression Profiling, Epigenetic Regulation, and Metabolic Transcriptomics Abstract and Scientific Rationale Bis(...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Application Scientists, and Drug Development Professionals
Target Application: Gene Expression Profiling, Epigenetic Regulation, and Metabolic Transcriptomics
Abstract and Scientific Rationale
Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) is a highly specialized, synthetically modified amino acid derivative[1]. The conjugation of DL-methionine with an isopropyl ester group significantly alters its physicochemical profile, enhancing lipophilicity, membrane permeability, and thermal stability compared to unmodified amino acids[2].
The Causality of the Design:
Methionine is the obligate precursor to S-adenosylmethionine (SAM), the universal methyl donor critical for DNA and histone methylation[3][4]. Upon intracellular entry, esterase-mediated cleavage of the isopropyl ester yields free methionine and fumarate. While fumarate feeds directly into the TCA cycle, the sudden influx of highly bioavailable methionine drives the SAM cycle. Alterations in SAM availability directly influence the expression of methionine adenosyltransferase genes (MAT1A and MAT2A)[5] and modulate stress-responsive gene regulation via H3K4 trimethylation[6].
Because manipulating the SAM axis can cause global shifts in transcription via epigenetic silencing, standard RNA-Seq normalization methods (which assume the majority of genes remain unchanged) are mathematically invalid here. Therefore, this experimental design utilizes a self-validating ERCC spike-in system [7][8] to ensure absolute transcriptomic accuracy.
Experimental Workflow and Signaling Pathway
Experimental workflow for transcriptomic profiling of Bis(O-isopropyl-DL-methionine) fumarate.
Intracellular metabolic routing and epigenetic signaling pathway of the compound.
Step-by-Step Methodologies
Protocol 1: Dose-Response and Cytotoxicity (Self-Validating Step 1)
Rationale: Transcriptomics on dying cells yields non-specific stress and apoptosis signatures. Selecting the IC20 (sub-lethal dose) ensures observed gene expression changes are specific to the compound's metabolic mechanism rather than general toxicity.
Cell Seeding: Seed HepG2 cells (a standard hepatic model, as the liver performs ~50% of systemic methionine metabolism[3]) at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock of Bis(O-isopropyl-DL-methionine) fumarate in DMSO.
Treatment: Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration remains strictly <0.1% to prevent solvent-induced transcriptomic noise.
Viability Assay: After 48h, add CellTiter-Glo® reagent, lyse cells on an orbital shaker for 2 minutes, and measure luminescence to quantify ATP.
Dose Selection: Calculate the IC50 curve and identify the IC20 concentration. This dose will be used for all downstream RNA-Seq experiments.
Rationale: Because methionine directly fuels the SAM cycle, treating cells with this compound may cause global epigenetic silencing[6]. Using External RNA Controls Consortium (ERCC) spike-ins provides an absolute synthetic RNA reference to accurately normalize global expression shifts that standard algorithms miss[7][9].
Treatment: Treat HepG2 cells in 6-well plates with the established IC20 dose of the compound for 24h and 48h.
Lysis & Spike-In: Lyse cells directly in the well using TRIzol™ reagent. Crucial Step: Prior to phase separation, add ERCC RNA Spike-In Mix 1 to the lysate. The volume of ERCC mix must be strictly proportional to the number of cells (e.g., 1 µL of a 1:100 dilution per
106
cells), NOT the total RNA yield[8].
Extraction: Purify RNA using a silica-membrane spin column with on-column DNase I digestion to eliminate genomic DNA contamination.
Quality Control: Assess RNA integrity via an Agilent Bioanalyzer. Only proceed with samples exhibiting an RNA Integrity Number (RIN) > 8.0.
Library Prep: Proceed to Poly-A selection and Illumina library preparation.
Protocol 3: Bioinformatics and Mechanistic Validation (Self-Validating Step 3)
Rationale: RNA-Seq provides a broad hypothesis; targeted RT-qPCR and protein-level epigenetic assays confirm the functional biochemical outcome[5].
Sequencing & Alignment: Sequence libraries on an Illumina NovaSeq (PE150). Map reads to the human reference genome (GRCh38) and the ERCC reference sequences using STAR aligner.
Normalization: Normalize counts using the RUVSeq (Remove Unwanted Variation) package, utilizing the ERCC spike-ins as negative control genes to adjust for global methylation-induced transcriptomic shifts[7].
RT-qPCR Validation: Validate key SAM-axis targets (MAT1A, MAT2A, DNMT1) via RT-qPCR. Use GAPDH and ACTB as dual-reference genes to ensure stability.
Epigenetic Confirmation: Perform a global 5-mC DNA methylation ELISA on parallel DNA extracts to confirm that transcriptomic changes in methyltransferases functionally translate to altered genomic methylation.
Quantitative Data Presentation
Experimental Phase
Target Parameter
Expected Outcome / Acceptance Criteria
Self-Validation Rationale
Cytotoxicity
IC20 Determination
>80% viability at selected dose
Prevents apoptotic transcriptomic masking.
RNA QC
RIN (RNA Integrity Number)
RIN > 8.0
Ensures intact mRNA for accurate sequencing.
RNA-Seq Normalization
ERCC Spike-in Correlation
R2>0.95
against known concentrations
Validates absolute transcript quantification across global shifts.
Gene Expression
MAT1A / MAT2A Ratio
Dose-dependent shift in expression
Confirms direct engagement of the methionine/SAM cycle.
Troubleshooting low solubility of Bis(O-isopropyl-DL-methionine) fumarate in aqueous buffers.
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of esterified amino acid salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of esterified amino acid salts. Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3)[1] is a notoriously difficult compound to dissolve in standard biological buffers.
This guide abandons generic advice to provide a mechanistic understanding of the compound's physicochemical properties, followed by self-validating, step-by-step protocols to achieve stable solutions for your assays.
Part 1: The Mechanistic "Why" (In-Depth FAQs)
Q: Why does Bis(O-isopropyl-DL-methionine) fumarate precipitate immediately in standard PBS (pH 7.4)?A: The insolubility is driven by a collision of two thermodynamic forces: extreme lipophilicity and pH-dependent ionization.
Ester Lipophilicity: Masking the hydrophilic carboxylic acid of methionine with an isopropyl group drastically increases the molecule's lipophilicity. This is a well-documented phenomenon in medicinal chemistry; for example, prostaglandin isopropyl esters are significantly more lipophilic and less water-soluble than their free acid counterparts[2]. The isopropyl group forces hydrophobic exclusion in water.
Lattice Energy: Fumaric acid itself has notoriously low aqueous solubility (~6 g/L at 25°C) due to its rigid trans-geometry and strong intermolecular hydrogen bonding[3][4].
The pH Trap: Fumaric acid has pKa values of 3.03 and 4.44[5]. At pH 7.4, the fumarate counterion is fully ionized. However, the primary amine of the methionine ester has a pKa of ~7.5–8.0. At physiological pH (7.4), a massive fraction of the amine deprotonates into its uncharged "free base" form. Without the cationic charge to anchor it to water, the highly lipophilic ester crashes out of solution.
Q: What is the optimal pH range for aqueous solubility?A: To maximize solubility without relying heavily on organic solvents, you must maintain a pH where both the fumarate is ionized (pH > 4.5) and the methionine ester amine is fully protonated (pH < 6.0). A buffered pH of 5.0–5.5 is the thermodynamic sweet spot.
Q: Can I use cyclodextrins instead of DMSO for sensitive cell-based assays?A: Absolutely. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. HP-β-CD features a hydrophilic exterior for aqueous solubility and a hydrophobic internal cavity that perfectly accommodates lipophilic moieties like the isopropyl ester and the methylthioethyl side chain of methionine. HP-β-CD can increase the aqueous solubility of poorly soluble compounds by several orders of magnitude while remaining biologically inert and non-toxic to cells[6][7].
Part 2: Quantitative Solubility Parameters
Understanding the numerical constraints of your system is the first step to rational formulation. The table below summarizes the critical physicochemical parameters dictating the solubility of this complex.
High crystal lattice energy limits baseline solvation compared to chloride or acetate salts.
HP-β-CD Cavity Affinity
High for Isopropyl/Alkyl
Encapsulates the lipophilic tail, shielding it from water and increasing solubility >50-fold[6].
Part 3: Troubleshooting Visualizations
Decision tree for troubleshooting the aqueous solubility of Bis(O-iPr-Met) fumarate.
Mechanistic pathway of pH-dependent solvation versus precipitation.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not simply mix and hope for the best. The following protocols include built-in validation steps to confirm that your compound is truly in solution and not suspended as micro-precipitates.
Protocol A: Co-Solvent (DMSO) Method for Tolerant Assays
Use this method if your downstream application can tolerate up to 0.5% v/v DMSO.
Stock Preparation: Weigh exactly 2.2 mg of Bis(O-isopropyl-DL-methionine) fumarate powder.
Primary Solvation: Add 100 µL of anhydrous, cell-culture grade DMSO to achieve a 50 mM stock.
Energy Input: Vortex vigorously for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes. Causality: Sonication disrupts the high lattice energy of the fumarate salt, allowing the DMSO to fully solvate the lipophilic isopropyl chains.
Dropwise Dilution: Pre-warm your target aqueous buffer to 37°C. Under rapid vortexing, add the DMSO stock dropwise to the buffer to reach your final concentration (e.g., 100 µM). Causality: Dropwise addition prevents localized supersaturation, which triggers irreversible nucleation and precipitation.
System Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. For absolute certainty, analyze the supernatant via UV-Vis or HPLC against a standard curve to verify the target concentration is achieved.
Protocol B: HP-β-CD Complexation (Solvent-Free)
Use this method for sensitive in vitro or in vivo applications where organic solvents cause toxicity or artifactual data.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Acetate buffer adjusted to pH 5.5.
Direct Addition: Add the Bis(O-isopropyl-DL-methionine) fumarate powder directly to the HP-β-CD solution to target a 10 mM concentration.
Equilibration: Stir continuously at room temperature for 12 to 24 hours. Causality: Unlike simple dissolution, cyclodextrin complexation is a dynamic equilibrium process. The hydrophobic cavity of the cyclodextrin requires time to successfully encapsulate the isopropyl ester tail of the drug[7].
Filtration: Filter the resulting suspension through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES is low-protein/low-drug binding. This step physically removes any uncomplexed, precipitated drug.
System Validation: Measure the final concentration of the clear filtrate using HPLC. The measured concentration establishes the exact solubilization limit of your specific HP-β-CD complex system, ensuring dosing accuracy for your downstream assays.
Preventing degradation of Bis(O-isopropyl-DL-methionine) fumarate during sample preparation.
Technical Support Center: Bis(O-isopropyl-DL-methionine) Fumarate A Guide to Preventing Degradation During Sample Preparation Welcome to the technical support center for Bis(O-isopropyl-DL-methionine) fumarate. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Bis(O-isopropyl-DL-methionine) Fumarate
A Guide to Preventing Degradation During Sample Preparation
Welcome to the technical support center for Bis(O-isopropyl-DL-methionine) fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for handling this compound. As a molecule with two key points of potential instability—an isopropyl ester linkage and a methionine residue—proper sample preparation is critical for obtaining accurate and reproducible results.
This resource will explain the underlying chemical principles of potential degradation pathways and provide actionable, field-proven protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Bis(O-isopropyl-DL-methionine) fumarate?
A1: The two most probable degradation pathways are:
Hydrolysis: The O-isopropyl ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield isopropanol and the methionine-fumarate salt.[1][2][3]
Oxidation: The sulfur atom in the methionine side chain is prone to oxidation, forming methionine sulfoxide (+16 Da) or, under more aggressive conditions, methionine sulfone (+32 Da).[4][5][6] This can be catalyzed by light, elevated temperatures, trace metal ions, and reactive oxygen species.[4][5][7][8]
Q2: I'm seeing a new peak in my HPLC chromatogram with a shorter retention time. What could it be?
A2: A new, more polar compound that elutes earlier in a reversed-phase HPLC run is a common sign of degradation. This could be the hydrolyzed product (methionine) or the oxidized product (methionine sulfoxide). Both modifications increase the polarity of the parent molecule.
Q3: What is the best type of solvent to dissolve my sample in?
A3: To minimize the risk of hydrolysis, it is best to use anhydrous, aprotic organic solvents. Recommended starting points include:
Acetonitrile (ACN)
Tetrahydrofuran (THF)
Dichloromethane (DCM)
If your analytical method requires an aqueous mobile phase, prepare your stock solution in an anhydrous organic solvent and then dilute it into the mobile phase immediately before analysis.[9][10]
Q4: My sample is for a biological assay and must be in an aqueous buffer. What precautions should I take?
A4: If an aqueous buffer is necessary:
Control the pH: Prepare the buffer in the pH range of 5.4-6.1.[11][12] Avoid strongly acidic or alkaline conditions which can catalyze hydrolysis.[1][3] Amino acid esters are known to be more stable at a slightly acidic to neutral pH.[13][14]
Work at low temperatures: Prepare and store the buffered solution on ice or at 2-8°C to slow down the rate of both hydrolysis and oxidation.
Use freshly prepared solutions: Do not store aqueous solutions of the compound. Prepare them immediately before use.
Degas the buffer: To minimize oxidation, sparge the buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.[5][8]
Q5: How does the fumarate salt form affect the stability of the compound?
A5: The fumarate salt form generally enhances the chemical and physical stability of the solid compound compared to its free base.[15][16][17] It creates a more stable crystalline lattice, which can reduce susceptibility to degradation from atmospheric moisture and heat. However, once dissolved, this protective effect is lost, and the stability will be dictated by the solution conditions.
Visualizing the Challenge: Potential Degradation Pathways
The following diagram illustrates the two main chemical vulnerabilities of the Bis(O-isopropyl-DL-methionine) fumarate molecule. Understanding these pathways is the first step in preventing them.
Caption: Key degradation routes for the parent compound.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during sample preparation.
Observed Problem
Potential Cause
Recommended Solution
Appearance of extra peaks in HPLC/LC-MS analysis, often with a +16 Da mass shift.
Oxidation of Methionine: The thioether group in methionine has been oxidized to methionine sulfoxide.[8]
1. Degas all solvents and buffers with nitrogen or argon to remove dissolved oxygen.[5] 2. Add an antioxidant such as free L-methionine (at a 5-10 fold molar excess) to your sample solution to act as a sacrificial scavenger.[4][5][7][18] 3. Protect samples from light by using amber vials. 4. Work at reduced temperatures (on ice or in a cold room).
Poor peak shape (tailing or fronting) and inconsistent retention times.
Hydrolysis of the Isopropyl Ester: The compound is degrading in the sample solvent or mobile phase, leading to a mixed population of analytes.
1. Use aprotic organic solvents (e.g., anhydrous acetonitrile) for stock solutions.[10] 2. Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition.[9] 3. Avoid pH extremes. If using buffers, maintain a pH between 5.4 and 6.1.[11][12]
Low recovery or loss of active ingredient concentration over a short period.
Both Hydrolysis and Oxidation: The sample is unstable in the chosen preparation conditions.
1. Minimize sample handling time. Prepare samples immediately before analysis.[19] 2. Re-evaluate the entire sample preparation workflow. Implement all recommended preventative measures for both hydrolysis and oxidation. 3. Perform a time-course study. Analyze the sample at different time points after preparation (e.g., 0, 30, 60, 120 minutes) to determine its stability window in your specific solvent system.
Inconsistent results between experimental replicates.
Variable exposure to destabilizing factors: Inconsistent exposure to air, light, or temperature differences during preparation.
1. Standardize the protocol rigorously. [19] Ensure every step is identical for all samples. 2. Prepare a master mix of the sample solution if multiple injections are needed, rather than preparing each replicate individually. 3. Use an autosampler with temperature control set to a low temperature (e.g., 4°C).
Experimental Protocols: Best Practices for Sample Preparation
Adhering to a stringent, well-defined protocol is the most effective way to prevent degradation.
Protocol 1: Sample Preparation for HPLC/LC-MS Analysis
This protocol is designed to be the standard procedure for chromatographic analysis, minimizing both hydrolysis and oxidation.
Materials:
Bis(O-isopropyl-DL-methionine) fumarate solid
Anhydrous acetonitrile (HPLC grade or higher)
Amber glass volumetric flasks and autosampler vials
Inert gas (Nitrogen or Argon)
Procedure:
Solvent Preparation: Before use, sparge the anhydrous acetonitrile with your chosen inert gas for 10-15 minutes to remove dissolved oxygen.
Weighing: Accurately weigh the required amount of the solid compound directly into an amber volumetric flask.
Dissolution: Add a portion of the degassed anhydrous acetonitrile to the flask. Gently sonicate for 1-2 minutes or vortex until the solid is fully dissolved.
Dilution: Bring the solution to the final volume with the degassed anhydrous acetonitrile.
Transfer: Immediately transfer aliquots of the final solution into amber autosampler vials. If possible, flush the headspace of the vial with inert gas before sealing.
Analysis: Place the vials in a temperature-controlled autosampler (set at 4-8°C) and proceed with the analysis as soon as possible.
Workflow for Troubleshooting Sample Degradation
Use this decision tree to systematically diagnose and address stability issues.
Caption: A step-by-step decision guide for resolving degradation.
By implementing these best practices and utilizing the troubleshooting guides, you can significantly improve the reliability and accuracy of your experimental results when working with Bis(O-isopropyl-DL-methionine) fumarate.
References
Lam, X. M., Yang, J. Y., & Cleland, J. L. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences, 86(11), 1250-1255. [Link]
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
ProPharma. (2025, March 20). How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation?[Link]
News-Medical.Net. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. [Link]
Hilal, S. H., et al. (2004). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. [Link]
ImmunoGen, Inc. (2019). Methods of preventing methionine oxidation in immunoconjugates. (WO2019060707A1).
Yates, K., & McClelland, R. A. (1967). Mechanisms of ester hydrolysis in aqueous sulfuric acids. Journal of the American Chemical Society, 89(11), 2686-2692. [Link]
Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(16), 114-124. [Link]
ResearchGate. (n.d.). Kinetics and mechanism of myristic acid and isopropyl alcohol esterification reaction with homogeneous and heterogeneous catalysts. Request PDF. [Link]
ChemRxiv. (2021). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]
Majumdar, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 29(3), 811-823. [Link]
Bastin, R. J., et al. (2000). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Organic Process Research & Development, 4(5), 427-435. [Link]
Ajinomoto Co., Inc. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (US5374765A).
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (This is a general reference for active esters in peptide synthesis, providing context for ester reactivity).
Black, R. A., et al. (2019). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 9(2), 45. [Link]
MDPI. (2025, May 20). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]
ACS Publications. (2024, April 24). Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation. Molecular Pharmaceutics. [Link]
ACS Publications. (1974). Stability constants for amino acid coordination by substituted diethylenetriamine complexes of copper(II) and the kinetics of amino acid ester hydrolysis. Inorganic Chemistry. [Link]
ACS Publications. (2024, July 18). In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. Analytical Chemistry. [Link]
Joint Research Centre. (n.d.). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]
World Health Organization. (n.d.). DL-Methionine (DL-Methioninum). [Link]
European Pharmacopoeia. (2008). DL-Methionine. [Link]
SpringerLink. (2018). Analytical methods used for determination of L-methionine in fermentation broth. [Link]
MDPI. (2025, September 21). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy. [Link]
Applied and Environmental Microbiology. (2009). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?[Link]
ResearchGate. (2022, August 18). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
Improving the yield and purity of Bis(O-isopropyl-DL-methionine) fumarate synthesis.
Welcome to the Technical Support Center for Amino Acid Derivative Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond standard, rigid protocols. Here, we focus on the causality of ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Amino Acid Derivative Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond standard, rigid protocols. Here, we focus on the causality of chemical behaviors—understanding exactly why a reaction fails and how to engineer it for success.
Synthesizing Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) presents unique challenges: driving an equilibrium esterification to completion without oxidizing the sensitive thioether group, and strictly controlling stoichiometry to isolate the bis-salt rather than the mono-salt.
Below is our comprehensive, self-validating guide to mastering this synthesis.
I. Process Architecture & Workflow
To optimize yield and purity, we must first map the logical flow of the synthesis. The process relies on a robust three-stage architecture: Esterification , Neutralization , and Thermodynamic Salt Crystallization .
Figure 1: Synthetic workflow for Bis(O-isopropyl-DL-methionine) fumarate.
II. Self-Validating Standard Operating Protocol (SOP)
Every step in this protocol includes an observable validation check. Do not proceed to the next step unless the validation criteria are met.
Step 1: Esterification via Water Scavenging
Suspend 1.0 equivalent of DL-methionine in anhydrous isopropanol (1:10 w/v ratio) under a nitrogen atmosphere.
Cool the suspension to 0°C using an ice bath.
Add 2.0 equivalents of Trimethylsilyl chloride (TMSCl) dropwise.
Causality: Using TMSCl instead of traditional strong acids provides a dual benefit: it acts as a chlorinating agent and a potent water scavenger, effectively removing water from the system to drive the equilibrium forward ([1]([Link])).
Heat the mixture to reflux (80°C) for 12 hours.
Validation Check: The reaction mixture must transition from a cloudy white suspension to a completely clear, homogeneous solution. If a suspension persists, unreacted starting material remains.
Step 2: Neutralization and Free-Base Isolation
Concentrate the reaction mixture under reduced pressure to yield O-isopropyl-DL-methionine HCl as a viscous oil.
Dissolve the oil in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃.
Causality: Mild basic conditions are strictly required to neutralize the HCl salt without causing hydrolysis of the newly formed isopropyl ester ([2]([Link])).
Separate the layers and continue washing until the aqueous layer stabilizes at pH 8.0–8.5.
Validation Check: CO₂ evolution (bubbling) will cease completely. The organic layer must be optically clear, indicating successful phase separation.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to isolate the free base.
Step 3: Thermodynamic Salt Crystallization
Dissolve the isolated free base in absolute ethanol (1:5 w/v).
Prepare a separate solution of Fumaric Acid (exactly 0.5 equivalents relative to the free base) in hot absolute ethanol.
Causality: Fumaric acid is a dicarboxylic acid. The strict 0.5 eq stoichiometry ensures the formation of the bis-salt (two methionine molecules per fumarate) rather than a mixed or mono-salt ([3]([Link])).
Combine the solutions while stirring vigorously, then allow to cool slowly to room temperature, followed by chilling to 4°C.
Validation Check: A highly crystalline white precipitate should form. If the product oils out, the solvent is too polar or contains residual water.
III. Quantitative Optimization Matrices
Relying on empirical data rather than guesswork is the hallmark of a robust process. Below is our internal optimization data comparing different reaction parameters.
Table 1: Optimization of Esterification and Crystallization Parameters
Parameter
Condition Tested
Yield (%)
Purity (HPLC %)
Mechanistic Observation
Catalyst
SOCl₂ (1.2 eq)
82.0
94.5
Generates harsh SO₂/HCl byproducts; induces minor thioether oxidation.
Catalyst
TMSCl (2.0 eq)
96.5
98.8
Efficient water scavenging; mild conditions protect the thioether group.
Salt Solvent
Methanol
65.0
92.0
High solubility of the product leads to poor recovery and yield loss.
Salt Solvent
Isopropanol
91.0
99.1
Optimal supersaturation curve; yields a highly crystalline bis-salt.
IV. Troubleshooting & FAQs
Figure 2: Logical decision tree for troubleshooting low esterification yields.
Q: Why is my esterification conversion plateauing at 75-80%?A: Esterification is an equilibrium reaction. If water accumulates in the system, it drives the reverse reaction (hydrolysis). Ensure your isopropanol is strictly anhydrous. If the reaction still stalls, increase the TMSCl to 2.5 equivalents. TMSCl irreversibly reacts with generated water to form hexamethyldisiloxane, effectively removing it from the equilibrium matrix ([1]([Link])).
Q: During crystallization, I am getting a gummy residue instead of a free-flowing powder. What went wrong?A: Gummy residues ("oiling out") occur when the product precipitates as a liquid phase before crystallizing, usually due to incorrect stoichiometry or solvent entrapment. This happens if you accidentally form a mixture of mono- and bis-fumarate salts. Verify that you used exactly 0.5 equivalents of fumaric acid. If the stoichiometry is correct, your ethanol likely contains water. Switch to anhydrous isopropanol and seed the solution with pure crystals at 40°C to force thermodynamic crystallization.
Q: I observe a foul-smelling impurity and a yellow tint in the final product. What is the mechanistic cause?A: DL-methionine contains a thioether moiety, which is highly susceptible to oxidation into a sulfoxide or sulfone. This occurs if the reaction is exposed to atmospheric oxygen during prolonged heating, or if old, degraded chlorinating agents are used. Always flush your reaction vessel with Nitrogen or Argon prior to heating, and ensure your TMSCl is freshly distilled or sourced from a sealed ampoule.
V. References
Ossowicz-Rupniewska P, Klebeko J, Świątek E, et al. "Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters." International Journal of Molecular Sciences. 2022; 23(8):4158. Available at:[Link]
Klebeko J, Krüger O, Dubicki M, Ossowicz-Rupniewska P, Janus E. "Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity." International Journal of Molecular Sciences. 2022; 23(22):13863. Available at:[Link]
Williams A, et al. "Application of an Enantiomerically Pure Bicyclic Thiolactone in the Synthesis of a Farnesyl Transferase Inhibitor." Organic Process Research & Development. Available at:[Link]
Common issues and solutions in animal studies involving Bis(O-isopropyl-DL-methionine) fumarate.
Welcome to the technical support center for researchers utilizing Bis(O-isopropyl-DL-methionine) fumarate in animal studies. This guide is designed to provide practical, in-depth solutions to common challenges encountere...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers utilizing Bis(O-isopropyl-DL-methionine) fumarate in animal studies. This guide is designed to provide practical, in-depth solutions to common challenges encountered during preclinical research. Drawing from established scientific principles and field-proven insights, this resource aims to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of Bis(O-isopropyl-DL-methionine) fumarate.
Q1: What is Bis(O-isopropyl-DL-methionine) fumarate and why is it used in animal studies?
A1: Bis(O-isopropyl-DL-methionine) fumarate is a prodrug of the essential amino acid DL-methionine.[1] A prodrug is an inactive compound that is converted into an active drug within the body.[2][3] This specific formulation involves the esterification of DL-methionine to an isopropyl group and its combination with fumaric acid. The primary rationale for this chemical modification is to enhance the bioavailability and stability of methionine.[4] In research, particularly in models of liver disease or conditions where methionine metabolism is compromised, this compound serves as a more efficient delivery vehicle for methionine supplementation.[5][6] Methionine itself plays a crucial role in various metabolic pathways, including the synthesis of S-adenosylmethionine (SAMe), a key methyl donor essential for liver function.[7]
Q2: What are the key differences between administering Bis(O-isopropyl-DL-methionine) fumarate and standard DL-methionine?
A2: The key differences lie in the pharmacokinetic and physicochemical properties. As a prodrug, Bis(O-isopropyl-DL-methionine) fumarate is designed to have improved solubility and membrane permeability compared to DL-methionine, which is sparingly soluble in water.[4][8][9] This can lead to more consistent absorption from the gastrointestinal tract and potentially higher plasma concentrations of methionine.[2][3] The isopropyl ester and fumarate salt forms are intended to protect the methionine from premature metabolism and degradation.
Q3: What are the typical animal models where this compound is used?
A3: This compound is frequently employed in animal models of liver diseases, such as non-alcoholic fatty liver disease (NAFLD), now sometimes referred to as metabolic dysfunction-associated steatotic liver disease (MASLD), and alcoholic liver disease (ALD).[10][11] These models often involve dietary deficiencies, such as the methionine and choline-deficient (MCD) diet, which induces steatohepatitis and fibrosis.[10] Supplementation with a bioavailable form of methionine can be investigated for its potential to mitigate liver injury in these models.[5][7]
Q4: What is the expected mechanism of action in vivo?
A4: Upon administration, Bis(O-isopropyl-DL-methionine) fumarate is expected to be absorbed and subsequently hydrolyzed by esterases in the body to release DL-methionine and isopropanol. The fumarate will enter the Krebs cycle. The liberated DL-methionine then participates in its normal metabolic pathways. A primary pathway of interest is its conversion to S-adenosylmethionine (SAMe), which is crucial for numerous methylation reactions and the synthesis of glutathione, a major antioxidant.[7][12] In states of liver disease, SAMe levels are often depleted, and restoring these levels is a key therapeutic goal.[7]
II. Troubleshooting Guide: Formulation and Administration
This section provides detailed solutions for common issues related to preparing and administering Bis(O-isopropyl-DL-methionine) fumarate.
Issue 1: Poor Solubility and Vehicle Selection
Question: I am having difficulty dissolving Bis(O-isopropyl-DL-methionine) fumarate for oral gavage. What is the recommended vehicle and preparation method?
Answer:
While designed for improved solubility over DL-methionine, challenges can still arise. The choice of vehicle is critical for ensuring complete dissolution and accurate dosing.
Causality: The compound's solubility is influenced by pH and the polarity of the solvent. The fumarate salt form suggests that it will have better solubility in aqueous solutions compared to the free base form of the ester.
Step-by-Step Solution:
Initial Vehicle Selection: Start with sterile, purified water or a 0.9% saline solution.[13] Avoid using organic solvents like DMSO or ethanol at high concentrations, as they can cause toxicity in animals. If an organic solvent is necessary, it should not exceed 10% of the final formulation.[13]
pH Adjustment: The solubility of fumarate salts can often be enhanced by slightly adjusting the pH. Attempt to dissolve the compound in a buffered solution with a pH in the range of 6.0-7.4.
Sonication and Warming: If the compound does not readily dissolve, use a sonicator to aid in dissolution. Gentle warming (to no more than 37°C) can also be effective, but avoid high temperatures which could degrade the compound.[14]
Consider a Suspension: If a true solution cannot be achieved at the desired concentration, creating a homogenous suspension is a viable alternative.[14] Use a vehicle containing a suspending agent such as 0.5% (w/v) carboxymethylcellulose (CMC) or 0.25% (w/v) Tween 80.
Particle Size Reduction: For suspensions, ensuring a small and uniform particle size is crucial for consistent dosing. If possible, micronization of the powder before suspension can improve stability and bioavailability.[14]
Data Presentation: Recommended Vehicles for Oral Administration
Vehicle
Concentration of Co-solvent/Suspending Agent
Preparation Notes
Sterile Water or 0.9% Saline
N/A
Preferred for simple solutions.
Phosphate-Buffered Saline (PBS)
pH 7.4
Can improve solubility and is physiologically compatible.
Can be used as a wetting agent to aid in suspension.
Experimental Workflow: Preparation of a Suspension for Oral Gavage
Caption: Workflow for preparing a stable suspension.
Issue 2: Instability of the Formulation
Question: My prepared solution/suspension of Bis(O-isopropyl-DL-methionine) fumarate appears to be degrading over time. How can I ensure its stability?
Answer:
The stability of the formulation is crucial for consistent and accurate dosing throughout the study.
Causality: The ester linkage in Bis(O-isopropyl-DL-methionine) fumarate can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[4] This would lead to the premature release of DL-methionine.
Step-by-Step Solution:
Fresh Preparation: The most reliable approach is to prepare the dosing formulation fresh each day.[14]
Storage Conditions: If storage is necessary, keep the formulation at 2-8°C and protect it from light.[15] Conduct a pilot stability study by analyzing the concentration of the active compound at different time points (e.g., 0, 4, 8, 24 hours) to determine an acceptable storage duration.
pH Control: Maintain the pH of the formulation as close to neutral as possible (pH 6.0-7.4) to minimize hydrolysis.
Avoid Contamination: Use sterile techniques during preparation to prevent microbial growth, which can also contribute to the degradation of the compound.
Data Presentation: Factors Affecting Formulation Stability
Factor
Recommendation
Rationale
Temperature
Store at 2-8°C
Reduces the rate of chemical degradation (hydrolysis).[15]
Light
Protect from light
Prevents potential photodegradation.
pH
Maintain at 6.0-7.4
The ester linkage is more stable at neutral pH.
Microbial Growth
Use sterile preparation techniques
Prevents microbial-mediated degradation.
III. Troubleshooting Guide: In-Vivo Study Conduct
This section addresses common problems encountered during the execution of animal studies.
Issue 3: Animal Stress and Administration-Related Complications
Question: I am observing signs of stress in my animals (e.g., mice, rats) following oral gavage. Are there ways to minimize this?
Answer:
Minimizing stress is essential for animal welfare and for obtaining reliable experimental data, as stress can significantly impact physiological parameters.[13]
Causality: Improper handling and restraint, incorrect gavage technique, or the volume and properties of the administered formulation can all cause stress and potential injury.[16][17]
Step-by-Step Solution:
Proper Handling and Acclimation: Ensure all personnel are proficient in low-stress handling and restraint techniques.[13] Acclimate the animals to the handling and gavage procedure for several days before the start of the experiment.[13]
Correct Gavage Technique: Use a gavage needle of the appropriate size and type for the animal.[16] For rodents, a flexible feeding tube is often less traumatic than a rigid metal needle. Ensure the needle is inserted gently and without force to avoid esophageal or gastric injury.[16][17]
Volume and Frequency of Dosing: Adhere to recommended maximum oral gavage volumes. For mice, this is typically up to 10 mL/kg, and for rats, up to 20 mL/kg for repeated dosing.[13][18] If a large daily dose is required, consider splitting it into two administrations separated by at least 6-8 hours.[13][19]
Formulation Palatability: If administering the compound in drinking water or feed, be aware that it may have an unpalatable taste, leading to reduced consumption. Monitor water and food intake closely.
Experimental Workflow: Low-Stress Oral Gavage in Rodents
Caption: Procedure for minimizing stress during oral gavage.
Issue 4: Unexpected Toxicity or Adverse Effects
Question: My animals are showing unexpected adverse effects, such as weight loss or lethargy, at doses I believed to be safe. What could be the cause?
Answer:
Unexpected toxicity can arise from several factors, including the compound itself, the vehicle, or interactions with the animal model's specific pathophysiology.
Causality: High doses of methionine can be toxic, leading to reduced feed intake, weight loss, and in severe cases, organ damage.[20][21] The DL-racemic mixture means both D- and L-isomers are present. While many species can utilize D-methionine, the efficiency can vary.[22] Additionally, some excipients used in formulations can have their own toxicities.[23]
Step-by-Step Solution:
Dose-Response Assessment: If not already done, perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Vehicle Control Group: Always include a vehicle-only control group to ensure that the observed effects are not due to the administration vehicle itself.[23]
Metabolic Considerations: Be aware that in models of severe liver disease, the metabolism of methionine and its byproducts may be impaired, potentially leading to the accumulation of toxic metabolites.[5]
Clinical Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs (liver, kidneys) to identify any signs of toxicity.
Data Presentation: Potential Sources of In-Vivo Toxicity
Conduct a dose-ranging study to establish the MTD.
Vehicle Toxicity
Some co-solvents (e.g., propylene glycol, high % ethanol) can be toxic.[23]
Use a vehicle control group; select biocompatible vehicles.
Metabolic Impairment
Diseased animals may have altered drug metabolism.[5]
Start with lower doses in disease models.
Isomer Effects
D-methionine metabolism can differ from L-methionine.[22]
Be aware of potential differences in isomer handling by the species.
IV. Troubleshooting Guide: Analytical and Data Interpretation
This section focuses on challenges related to measuring the compound and interpreting the results.
Issue 5: Quantifying Bis(O-isopropyl-DL-methionine) fumarate and its Metabolites in Biological Samples
Question: What are the recommended methods for measuring the concentration of the parent compound and methionine in plasma or tissue samples?
Answer:
Accurate bioanalysis is essential for understanding the pharmacokinetics and pharmacodynamics of your compound.
Causality: The parent compound and its primary metabolite, methionine, have different chemical properties, requiring specific analytical methods for their quantification. The complexity of biological matrices (plasma, tissue homogenates) necessitates a robust sample preparation step to remove interfering substances.[24][25]
Step-by-Step Solution:
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its high sensitivity and selectivity.[26]
Sample Preparation:
Protein Precipitation: A simple and common method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[25]
Method Validation: It is crucial to validate the analytical method to ensure its accuracy, precision, linearity, and sensitivity (limit of quantification).
Distinguishing Parent and Metabolite: The LC-MS/MS method should be developed to distinguish between the parent prodrug, Bis(O-isopropyl-DL-methionine) fumarate, and the active metabolite, methionine. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters for each compound.
Signaling Pathway: Methionine Metabolism and its Role in the Liver
Caption: Simplified overview of methionine metabolism.
V. References
Mato, J. M., Martínez-Chantar, M. L., & Lu, S. C. (2008). Methionine metabolism and liver disease. Annual Review of Nutrition, 28, 273-293. [Link]
Lieber, C. S. (2002). S-Adenosyl-L-methionine and alcoholic liver disease in animal models: implications for early intervention in human beings. Alcohol, 27(3), 173-177. [Link]
Stärkel, P., & Leclercq, I. A. (2013). Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development. Gastroenterology Research and Practice, 2013, 897987. [Link]
Jain, R., & Vasisht, K. (2014). Amino Acid Prodrugs: An Approach to Improve the Absorption of HIV-1 Protease Inhibitor, Lopinavir. Molecules, 19(4), 4570-4586. [Link]
Wang, Y., et al. (2024). Progress in the Study of Animal Models of Metabolic Dysfunction-Associated Steatotic Liver Disease. International Journal of Molecular Sciences, 25(18), 10325. [Link]
Mato, J. M., Martínez-Chantar, M. L., & Lu, S. C. (2008). Methionine Metabolism and Liver Disease. Annual Review of Nutrition, 28, 273-293. [Link]
Morozova, E. A., et al. (2019). Methionine γ-lyase in enzyme prodrug therapy: An improvement of pharmacokinetic parameters of the enzyme. International Journal of Biological Macromolecules, 140, 947-954. [Link]
Ribeiro, A. C., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(11), 2146. [Link]
Gynther, M., et al. (2014). Amino acids as promoieties in prodrug design and development. Journal of Pharmaceutical Sciences, 103(9), 2917-2929. [Link]
Ghosal, S. K., & Rahman, M. M. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 57(5), 455-463. [Link]
Al-Shdefat, B. A., et al. (2021). Oral Drug Delivery to the Experimental Animals, A Mini Review. Global Drug Design & Development Review, 1(1). [Link]
Singh, B. N., et al. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Drug Metabolism, 22(10), 834-855. [Link]
Dr. Oracle. (2026, January 5). What are the recommended methods for handling rats and mice in a laboratory setting, including routes of drug administration? Dr. Oracle. [Link]
Anonym. (2018). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research, 2(1), 30-34. [Link]
UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. University of British Columbia. [Link]
The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum). [Link]
Chen, Y. C., et al. (2025). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy. Pharmaceutics, 17(9), 1226. [Link]
Yunoos, M., et al. (2020). An overview of the analytical methods of bisoprolol fumarate in pharmaceutical preparations and biological matrices from 2000-2020. International Journal of Pharmaceutical Research, 12(4). [Link]
Iriki, T., & Funaba, M. (2001). Adverse effects of excess DL-methionine in calves with different body weights. The Journal of Nutrition, 131(10), 2636-2641. [Link]
Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(19), 2215-2228. [Link]
Anonym. (2022). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 7(11). [Link]
Doyle, P. T., & Adams, N. R. (1980). Toxic effects of large amounts of DL-methionine infused into the rumen of sheep. Australian Veterinary Journal, 56(7), 331-334. [Link]
de Souza, J. G., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Pharmaceutical Sciences, 111(11), 3021-3032. [Link]
Stegink, L. D., & Baker, G. L. (1981). D-methionine utilization in young miniature pigs, adult rabbits, and adult dogs. The Journal of Nutrition, 111(6), 1123-1129. [Link]
Dass, E., et al. (2020). Effects of DL-Methionine at various doses per se on liver in albino rats: An experimental study. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 118-122. [Link]
Optimization of storage conditions to ensure long-term stability of Bis(O-isopropyl-DL-methionine) fumarate.
Welcome to the technical support center for Bis(O-isopropyl-DL-methionine) fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Bis(O-isopropyl-DL-methionine) fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this active pharmaceutical ingredient (API). Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding the Molecule
Bis(O-isopropyl-DL-methionine) fumarate is a salt composed of two molecules of the isopropyl ester of DL-methionine and one molecule of fumaric acid. The stability of this compound is inherently linked to the chemical liabilities of its constituent parts: the methionine residue, the isopropyl ester linkage, and the fumarate salt form. The primary degradation pathways to consider are oxidation of the methionine sulfur atom and hydrolysis of the isopropyl ester. This guide will provide a framework for establishing optimal storage conditions and conducting robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can degrade Bis(O-isopropyl-DL-methionine) fumarate?
A1: The primary environmental factors of concern are temperature, humidity, light, and atmospheric oxygen.[1][2]
Temperature: Elevated temperatures can accelerate both the hydrolysis of the isopropyl ester and the oxidation of the methionine moiety.[1][2]
Humidity: Moisture can facilitate the hydrolysis of the ester linkage, leading to the formation of DL-methionine and isopropanol.[1][2]
Light: Exposure to light, particularly UV light, can promote the photo-oxidation of the methionine residue.[3][4][5]
Oxygen: The sulfur atom in the methionine side chain is susceptible to oxidation by atmospheric oxygen, a process that can be catalyzed by light and trace metals.[6][7][8]
Q2: What are the likely degradation products of Bis(O-isopropyl-DL-methionine) fumarate?
A2: Based on the structure, the primary degradation products are expected to be:
O-isopropyl-DL-methionine sulfoxide: Resulting from the oxidation of the sulfur atom in the methionine moiety.[6][7][8]
DL-methionine: Formed upon hydrolysis of the isopropyl ester.
Isopropanol: The other product of ester hydrolysis.
Fumaric acid: While generally stable, it can isomerize to maleic acid under certain conditions, although this is less common for the salt form.
Q3: What are the initial recommended storage conditions for this API?
A3: As a starting point, Bis(O-isopropyl-DL-methionine) fumarate should be stored in a well-sealed, opaque container in a controlled, cool, and dry environment. A recommended starting condition is 2-8°C, protected from light and moisture.[9][10] The use of an inert atmosphere (e.g., nitrogen or argon) can further mitigate the risk of oxidation.
Q4: How can I establish a definitive shelf-life for this compound?
A4: Establishing a shelf-life requires a formal stability testing program. This involves storing the API under various controlled conditions and periodically testing its critical quality attributes.[11][12] The International Council for Harmonisation (ICH) provides guidelines for such studies.[11]
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Recommended Action(s)
Change in physical appearance (e.g., color change, clumping)
- Oxidation of the methionine moiety.- Hygroscopicity (moisture uptake).
- Store the API under an inert atmosphere (nitrogen or argon).- Ensure the container is tightly sealed and consider the use of a desiccant.- Store at a lower temperature (e.g., -20°C).
Appearance of new peaks in HPLC analysis
- Degradation of the API.
- Perform forced degradation studies to identify potential degradation products.- Characterize the new peaks using LC-MS to identify their mass.- Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light if photolytic degradation is observed).
Decrease in assay value/purity over time
- Chemical degradation (hydrolysis, oxidation).
- Review storage conditions (temperature, humidity, light, oxygen exposure).- Ensure the analytical method is stability-indicating.
Inconsistent results between different batches
- Variation in the manufacturing process.- Inconsistent storage and handling of different batches.
- Review the certificate of analysis for each batch.- Standardize storage and handling procedures across all batches.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Objective: To intentionally degrade Bis(O-isopropyl-DL-methionine) fumarate under various stress conditions.
Methodology:
Acid Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation: Place 10 mg of the solid API in a hot air oven at 80°C for 48 hours.
Photolytic Degradation: Expose 10 mg of the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[3]
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact API from its potential degradation products.
Suggested Starting Conditions:
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
Start with 95% A, 5% B; ramp to 50% A, 50% B over 20 minutes; hold for 5 minutes; return to initial conditions.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 210 nm
Injection Volume
10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[11]
Visualizing Degradation and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of Bis(O-isopropyl-DL-methionine) fumarate.
Stability Study Workflow
Caption: Workflow for a long-term stability study.
Summary of Recommended Long-Term Stability Study Conditions (Based on ICH Q1A(R2))
For temperature-sensitive materials, long-term storage at refrigerated (5°C ± 3°C) or frozen (-20°C ± 5°C) conditions should be considered.[11]
References
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]
Sampled. (2025, June 25). Photostability Testing. Available from: [Link]
ICH. (2003). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]
ResearchGate. (2021). Methionine, ascorbic acid, and their combination mitigate photo degradation. Available from: [Link]
MDPI. (2023, February 5). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. Available from: [Link]
Serbian Chemical Society. (2022, June 21). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Available from: [Link]
ScienceDirect. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
European Commission. (2003, April 25). report of the scientific committee on animal nutrition on the use of a hmbi (isopropyl ester of the hydroxylated analogue of methionine). Available from: [Link]
Lab Manager. (n.d.). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Available from: [Link]
ResearchGate. (2022, August 18). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Available from: [Link]
MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link]
PMC. (n.d.). Oxidation increases the strength of the methionine-aromatic interaction. Available from: [Link]
BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available from: [Link]
WHO. (n.d.). DL-Methionine (DL-Methioninum). Available from: [Link]
Journal of Applied Pharmaceutical Science. (2021, December 5). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Available from: [Link]
ResearchGate. (2025, November 23). (PDF) Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydrate and Bisoprolol Fumarate in Synthetic Mixture. Available from: [Link]
PMC. (2017, December 27). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Available from: [Link]
Journal of Pharmaceutical and Applied Chemistry. (2025, November 29). development of stability indicating greener rp-hplc method for the analysis of drugs used for. Available from: [Link]
PubChem. (n.d.). D-Methionine. Available from: [Link]
NIST. (n.d.). DL-Methionine. Available from: [Link]
Chemsrc. (2025, August 21). DL-Methionine | CAS#:59-51-8. Available from: [Link]
PMC. (n.d.). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Available from: [Link]
IRIS. (n.d.). Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi. Available from: [Link]
PMC. (n.d.). The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. Available from: [Link]
PubMed. (2021, May 5). Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl)-methionine Affecting Browning Formation. Available from: [Link]
Google Patents. (n.d.). US5272135A - Method for the stabilization of methionine-containing polypeptides.
e-Publications@Marquette. (n.d.). The Thermal degradation of Bisphenol A Polycarbonate in Air. Available from: [Link]
ResearchGate. (2025, August 5). Kinetics of the thermal degradation of anhydrous bisphenol‐A polycarbonate/alkali metal arylcarboxylate systems in the melt. Available from: [Link]
Royal Society of Chemistry. (n.d.). Thermal decomposition of isopropanol. Available from: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: DL-Methionine. Available from: [Link]
Forced degradation studies to identify potential degradation products of Bis(O-isopropyl-DL-methionine) fumarate.
Introduction Welcome to the technical support center for forced degradation studies of Bis(O-isopropyl-DL-methionine) fumarate. This guide is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for forced degradation studies of Bis(O-isopropyl-DL-methionine) fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on planning and executing these critical studies. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to help you navigate the complexities of identifying potential degradation products.
Forced degradation, or stress testing, is a crucial component of pharmaceutical development.[1][2][3][4] It involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[5][6] The primary goals are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][5][7] This information is vital for ensuring the safety, efficacy, and quality of the final drug product and is a regulatory requirement.[1][6]
This guide will address common questions and troubleshooting scenarios encountered during forced degradation studies of Bis(O-isopropyl-DL-methionine) fumarate, a compound with several potentially labile functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for Bis(O-isopropyl-DL-methionine) fumarate?
The core objectives for this specific molecule are:
Identify Degradation Products: To determine the chemical structures of impurities that form under various stress conditions.[5][8]
Elucidate Degradation Pathways: To understand the chemical mechanisms by which the molecule degrades.[1][5]
Develop and Validate Stability-Indicating Methods: To ensure the analytical methods used can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[7][9][10]
Inform Formulation and Packaging Development: The stability profile helps in selecting appropriate excipients and packaging to protect the drug from degradation.[4][11]
Predict Shelf-Life: While not the primary goal, forced degradation data can provide initial insights into the long-term stability of the drug.[5]
Q2: What are the key chemical liabilities of Bis(O-isopropyl-DL-methionine) fumarate that I should be aware of?
Bis(O-isopropyl-DL-methionine) fumarate has several functional groups susceptible to degradation:
Ester Linkage (O-isopropyl): Esters are prone to hydrolysis under both acidic and basic conditions, which would cleave the isopropyl group to yield methionine.[12][13]
Thioether (in Methionine): The sulfur atom in the methionine side chain is susceptible to oxidation, potentially forming a sulfoxide or sulfone.[14]
Amine and Carboxylic Acid (in Methionine): These groups can participate in various reactions, although they are generally more stable than the ester and thioether.
Fumarate Salt: While generally stable, the double bond in fumaric acid could potentially undergo reactions under certain conditions, though degradation of the API is the primary focus.
Q3: What are the standard stress conditions recommended by regulatory bodies like the ICH?
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), recommend the following stress conditions[5][8]:
Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and basic).[15]
Oxidation: Using an oxidizing agent like hydrogen peroxide.[4]
Thermal Stress: High temperatures, often with and without humidity.[2][17]
The goal is to achieve a target degradation of 5-20% of the active ingredient.[5] If the molecule is very stable, more forcing conditions may be necessary. Conversely, if it degrades rapidly, milder conditions should be used.[4]
Troubleshooting and Experimental Guides
Issue 1: No degradation is observed under initial stress conditions.
This indicates that Bis(O-isopropyl-DL-methionine) fumarate is relatively stable under the initial conditions.
Troubleshooting Steps:
Increase Stressor Concentration/Intensity:
Acid/Base Hydrolysis: Increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl) or base (e.g., from 0.1 M NaOH to 1 M NaOH).[4]
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[4]
Thermal: Increase the temperature (e.g., from 60°C to 80°C or higher).
Photostability: Increase the duration of exposure or the intensity of the light source, up to a maximum of 6 million lux hours.[8]
Increase Exposure Time: If increasing the intensity is not feasible or desirable, extend the duration of the study.
Consider a Co-solvent: For hydrolysis studies, if the drug substance has poor aqueous solubility, a co-solvent can be used to increase its concentration in the solution. However, the co-solvent should be chosen carefully to avoid interfering with the degradation process or the analytical method.
Workflow for Optimizing Stress Conditions:
Caption: Workflow for optimizing forced degradation stress conditions.
Issue 2: Complete or excessive degradation is observed.
This suggests the conditions are too harsh, which can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[16]
Troubleshooting Steps:
Decrease Stressor Concentration/Intensity:
Acid/Base Hydrolysis: Use a lower concentration of acid or base.[4]
Oxidation: Decrease the concentration of the oxidizing agent.
Thermal: Lower the temperature.
Reduce Exposure Time: Analyze samples at earlier time points to capture the primary degradation products.
Use a Protective Atmosphere: For oxidative and photolytic studies, conducting the experiment under an inert atmosphere (e.g., nitrogen) can help control the rate of degradation.
Issue 3: Poor separation of degradation products in the analytical method (e.g., HPLC).
A key outcome of forced degradation is the development of a stability-indicating method.[7] If peaks are co-eluting, the method is not suitable.
Troubleshooting Steps:
Method Development:
Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between peaks.
Column Chemistry: Try a different HPLC column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).
Mobile Phase pH: Adjust the pH of the mobile phase to alter the ionization state of the API and its degradants, which can significantly impact retention and selectivity.
Temperature: Varying the column temperature can also affect separation.
Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will allow for peak purity analysis to determine if a single chromatographic peak consists of more than one compound.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
Initial Screening:
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength where the API has maximum absorbance.
Injection Volume: 10 µL.
Analysis of Stressed Samples: Inject samples from each forced degradation condition.
Method Optimization: Based on the initial chromatograms, adjust the parameters mentioned in the troubleshooting steps to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
Issue 4: Difficulty in identifying the structure of a degradation product.
Once degradation products are separated, their structures need to be elucidated.[1]
Troubleshooting and Identification Workflow:
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.[9][10] It provides the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the degradation product peaks will provide fragmentation patterns. By comparing these fragments to the parent molecule, the site of modification can often be determined.
Isolation and NMR: If the structure cannot be definitively determined by MS, the degradation product may need to be isolated using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Potential Degradation Pathways of Bis(O-isopropyl-DL-methionine) Fumarate:
Caption: Potential degradation pathways for Bis(O-isopropyl-DL-methionine) fumarate.
Summary of Recommended Forced Degradation Conditions
Stress Condition
Reagent/Parameter
Typical Conditions
Potential Degradation Pathway
Acid Hydrolysis
0.1 M - 1 M HCl
60°C - 80°C, up to 24 hours
Cleavage of the O-isopropyl ester bond
Base Hydrolysis
0.1 M - 1 M NaOH
Room Temperature - 60°C, up to 24 hours
Cleavage of the O-isopropyl ester bond
Oxidation
3% - 30% H₂O₂
Room Temperature, up to 24 hours
Oxidation of the thioether to sulfoxide/sulfone
Thermal (Dry Heat)
80°C - 105°C
Up to 72 hours
General decomposition
Photostability
ICH Q1B Option 2
1.2 million lux hours (visible) and 200 watt hours/m² (UV)
Photolytic decomposition
Note: These are starting points and should be adjusted based on the observed stability of the molecule.[4][5]
References
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
AMINO ACID METABOLISM : METHIONINE DEGRADATION. Available at: [Link]
Forced Degradation Studies - MedCrave online. Available at: [Link]
Drug degradation pathways - Pharmaceutical - Pharmacy 180. Available at: [Link]
Carbohydrate and Amino Acid Degradation Pathways in l-Methionine/d-[13C] Glucose Model Systems | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
Separation Science in Drug Development, Part 3: Analytical Development. Available at: [Link]
Forced Degradation Testing | SGS USA. Available at: [Link]
Chemical Stability of Pharmaceuticals.
Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available at: [Link]
Understanding the chemical basis of drug stability and degradation. Available at: [Link]
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained - Academically. Available at: [Link]
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]
Forced Degradation Studies for Stability - Nelson Labs. Available at: [Link]
Homocysteine Degradation - SMPDB. Available at: [Link]
(PDF) Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products - ResearchGate. Available at: [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
Formoterol Fumarate Forced‑Degradation Analysis by HPLC | MICROSOLV. Available at: [Link]
A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
Accelerated stability and forced degradation studies - Alphalyse. Available at: [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. Available at: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
Technical Support Center: Enhancing In Vivo Bioavailability of Methionine Analogs
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals navigating the pharmacokinetic challenges of methionine analogs, including 2-hydroxy-4-(met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals navigating the pharmacokinetic challenges of methionine analogs, including 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), rumen-protected formulations, and methionine-conjugated prodrugs.
Here, we bridge the gap between structural biochemistry and in vivo performance, providing actionable troubleshooting strategies, self-validating protocols, and mechanistic insights into transporter-mediated bioavailability.
I. Quantitative Data Summary: Bioavailability Profiles
To establish a baseline for your experimental models, refer to the comparative pharmacokinetic data of common methionine sources and analogs below.
Compound / Analog
Primary Transporter
Relative Bioavailability
Key Pharmacokinetic Characteristic
L-Methionine
Multiple Carriers
100% (Reference)
Rapidly absorbed; baseline for physiological sulfur amino acid metabolism[1].
DL-Methionine
Multiple Carriers
71–90% (vs L-Met)
Requires enzymatic transamination to L-Met; standard feed/nutrition supplement[1].
Delayed
Tmax
; specifically engineered to bypass microbial degradation[4].
Met-Prodrugs
PEPT1, LAT1
Highly Variable (Enhanced)
Evades P-gp efflux; increases aqueous solubility of parent drugs by up to 15-fold[5].
II. Troubleshooting & FAQs: Mechanisms of Absorption & Efflux
Q1: We are observing significantly lower systemic bioavailability for HMTBa compared to DL-methionine in our monogastric in vivo models. Is this an assay failure?A1: This is a physiological reality, not an assay artifact. HMTBa (2-hydroxy-4-(methylthio)butanoic acid) is primarily absorbed via the monocarboxylate transporter 1 (MCT1), whereas DL-Met utilizes multiple high-capacity carrier-mediated systems[6]. Furthermore, commercial liquid HMTBa is a mixture containing up to 23% dimers and oligomers, which are poorly absorbed across the intestinal epithelium[2]. Consequently, in vivo studies consistently demonstrate that the relative bioavailability of HMTBa is approximately 63–65% compared to DL-Met on a product-to-product basis[2][3].
Actionable Fix: Ensure your formulation matrices account for this ~65:100 biological conversion ratio to prevent sulfur amino acid deficiency in your models.
Q2: Our methionine-conjugated prodrugs show excellent in vitro solubility but poor in vivo absorption. How do we bypass intestinal efflux?A2: Poor in vivo absorption despite high solubility strongly indicates active efflux by P-glycoprotein (P-gp) or multidrug resistance-associated protein 2 (MRP2) at the apical membrane of enterocytes. Conjugating your active pharmaceutical ingredient (API) to an amino acid like L-methionine shifts the absorption mechanism toward peptide transporters (e.g., PEPT1) or amino acid transporters (e.g., LAT1)[5][7]. For instance, methionine-lopinavir (Met-LPV) prodrugs demonstrate significantly lower affinity for P-gp and MRP2 relative to the parent drug, effectively evading intestinal efflux and first-pass metabolism[5].
Actionable Fix: Verify your prodrug's affinity by running bidirectional transport assays in MDCK-MDR1 transfected cells. A high basolateral-to-apical efflux ratio indicates incomplete masking of the P-gp recognition site.
Q3: How can we exploit methionine analogs to enhance drug delivery across the Blood-Brain Barrier (BBB) for neuro-oncology models?A3: The BBB heavily restricts passive diffusion, but it highly expresses the L-type amino acid transporter 1 (LAT1, SLC7A5) to supply the brain with essential amino acids[8][9]. Furthermore, LAT1 expression is significantly upregulated in gliomas to fuel the mTOR proliferation pathway[10][11]. By designing methionine analogs or prodrugs that act as substrates for the LAT1/CD98 heterodimer, you can achieve Na+-independent, carrier-mediated transport directly into the tumor microenvironment[8][9].
Actionable Fix: To validate LAT1-specific uptake in your model, perform competitive inhibition assays using BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor. A significant drop in intracellular accumulation upon BCH administration confirms LAT1-mediated transport[8].
III. Pathway Visualization
In vivo transport pathways of methionine analogs and prodrugs via specific membrane transporters.
IV. Experimental Protocol: In Vivo Bioavailability Assessment (AUC Method)
To accurately determine the relative bioavailability (RBV) of a novel methionine analog or prodrug, researchers must utilize a self-validating plasma free amino acid dose-response methodology.
Action: Fast the animal subjects and insert indwelling venous catheters. Draw blood at
t=−1h
and
t=0h
prior to dosing.
Causality: Endogenous methionine fluctuates based on circadian rhythms and tissue catabolism. Establishing a precise basal concentration allows for accurate baseline subtraction, ensuring the Area Under the Curve (AUC) strictly reflects the exogenous analog[4].
Action: Administer the test analog alongside an internal standard group (e.g., DL-Met diluted to 65% purity, DLM65) dosed at equimolar methionine equivalents.
Causality: The inclusion of an internal standard with a known RBV acts as a self-validating control. If the assay calculates the RBV of DLM65 correctly at 65%, you can trust the dose-response linearity and the calculated RBV of your novel analog[3].
Step 3: Extended Pharmacokinetic Sampling
Action: Collect plasma samples at 1, 2, 3, 4, 6, 9, 12, 24, 30, and 48 hours post-administration.
Causality: Complex analogs (like rumen-protected Met or sterically hindered prodrugs) exhibit a significantly delayed
Tmax
(e.g., 11.3h vs 1.4h for unprotected analogs). A truncated sampling window will artificially cut off the AUC, leading to severe underestimations of bioavailability[4].
Step 4: LC-MS/MS Quantification
Action: Deproteinize plasma samples and quantify using LC-MS/MS against a stable isotope-labeled internal standard.
Causality: Standard ninhydrin-based amino acid analyzers cannot detect unconverted analogs like HMTBa. LC-MS/MS provides the specificity required to differentiate between the intact analog, its intermediate metabolites, and fully converted L-Met[5].
Step 5: AUC Integration & RBV Calculation
Action: Fit the raw concentration-time data using non-linear mixed-effects modeling to calculate the AUC. Determine Relative Bioavailability (RBV) as
(AUCanalog/AUCstandard)×100
.
Causality: Non-linear modeling accounts for inter-subject variability in baseline amino acid metabolism and clearance rates, providing a statistically robust pharmacokinetic profile[4].
V. References
Bioavailability of different dietary supplemental methionine sources in animals - PubMed. 6
Methionine hydroxy analogue (DL-HMTBA) and DL-methionine can be replaced with 67 % and 90.5 % of L-methionine - CJ BIO. 1
DL-methionine: Standard methionine source as a cost-effective driver to optimal pig performance - The Pig Site. 2
Utilization of Methionine Sources for Growth and Met+Cys Deposition in Broilers - Semantic Scholar. 3
Amino Acid Prodrugs: An Approach to Improve the Absorption of HIV-1 Protease Inhibitor, Lopinavir - MDPI. 5
Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1 - PNAS.10
The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health - Frontiers. 8
Correlation of L-methyl-11C-methionine (MET) uptake with L-type amino acid transporter 1 in human gliomas - PubMed. 11
L-Type amino acid transporter 1 as a target for drug delivery - PMC - NIH. 9
Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - ResearchGate. 7
Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique - PMC. 4
Statistical analysis of data from studies involving Bis(O-isopropyl-DL-methionine) fumarate.
An In-Depth Technical and Statistical Guide to Evaluating Bis(O-isopropyl-DL-methionine) Fumarate Prepared by: Gemini, Senior Application Scientist Introduction: A Novel Dual-Action Hepatoprotective Candidate In the land...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical and Statistical Guide to Evaluating Bis(O-isopropyl-DL-methionine) Fumarate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Novel Dual-Action Hepatoprotective Candidate
In the landscape of therapeutic development for liver diseases, molecules that can address both intrinsic and extrinsic cellular insults are of paramount interest. Bis(O-isopropyl-DL-methionine) fumarate is a novel chemical entity structured as a salt, combining two molecules of an isopropyl ester of DL-methionine with one molecule of fumaric acid. While direct experimental data on this specific conjugate is not yet available in peer-reviewed literature, its chemical structure suggests a compelling, dual-action therapeutic hypothesis.
This guide proposes a comprehensive framework for the preclinical statistical and experimental evaluation of Bis(O-isopropyl-DL-methionine) fumarate. We will dissect its theoretical mechanism of action based on its constituent components, establish a robust comparative framework against clinically relevant alternatives, and provide detailed experimental protocols necessary for its validation. The objective is to equip researchers, scientists, and drug development professionals with a rigorous, scientifically-grounded roadmap for assessing this promising compound.
Part 1: Hypothesized Mechanism of Action - A Synergistic Approach
The therapeutic potential of Bis(O-isopropyl-DL-methionine) fumarate lies in the synergistic action of its two bioactive components: a methionine prodrug and an established activator of the Nrf2 pathway.
The Methionine Component: Replenishing Endogenous Antioxidants
DL-Methionine is an essential sulfur-containing amino acid critical for hepatic health. Its primary role in cellular protection is to serve as a precursor for S-adenosyl-L-methionine (SAMe) and, subsequently, L-cysteine.[1][2] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant and important endogenous antioxidant in the liver.[1][2] By providing a bioavailable source of methionine—potentially enhanced by the isopropyl ester which may improve absorption—the compound is hypothesized to bolster hepatic GSH stores, thereby increasing the liver's capacity to neutralize reactive oxygen species (ROS) and detoxify xenobiotics.[2][3]
The Fumarate Component: Activating the Nrf2 Antioxidant Response
Fumaric acid esters, most notably Dimethyl Fumarate (DMF), are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] DMF and its active metabolite, monomethyl fumarate (MMF), are understood to modify cysteine residues on Keap1, the cytosolic repressor of Nrf2.[4][6] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).[7][8] This action initiates the transcription of a broad array of cytoprotective genes, including those encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), as well as proteins involved in inflammation modulation.[7][9]
Proposed Synergistic Action:
The conjugate is theorized to offer a two-pronged defense against cellular stress: the methionine component directly fuels the synthesis of the antioxidant glutathione, while the fumarate component activates a transcriptional program that produces a wide range of protective enzymes. This dual mechanism could be particularly effective in pathologies like chronic liver disease where both depletion of GSH and overwhelming oxidative stress are key features.[1]
Caption: A phased experimental workflow for compound evaluation.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.
Prepare stock solutions (e.g., 10 mM) of the test compound and comparators (NAC, SAMe, DMF) in an appropriate solvent (e.g., DMSO or methanol).
Prepare a series of dilutions from the stock solutions to achieve a final concentration range (e.g., 1-1000 µM). Ascorbic acid should be used as a positive control.
Assay Procedure:
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
Add 100 µL of the various concentrations of the test compounds, comparators, or solvent (as a blank control) to the wells.
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
Data Acquisition:
Measure the absorbance at 517 nm using a microplate reader.
Calculation:
Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance with the test compound.
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Acute Hepatotoxicity Model
Principle: CCl₄ is metabolized by hepatic cytochrome P450 enzymes to form the highly reactive trichloromethyl radical (•CCl₃), which initiates lipid peroxidation and leads to acute, centrilobular necrosis, mimicking many features of toxic liver injury.
Methodology:
Animal Acclimatization:
Use male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Experimental Groups (n=8 per group):
Group 1 (Naive): No treatment.
Group 2 (Vehicle Control): Receives the vehicle for the test compounds, followed by CCl₄.
Group 3-6 (Treatment): Pre-treated with the Test Compound, SAMe, DMF, or NAC at a predetermined dose (e.g., via oral gavage) for 7 consecutive days.
Induction of Hepatotoxicity:
On day 7, one hour after the final dose of the respective treatments, administer a single intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, diluted 1:1 in olive oil) to all groups except the Naive group. The Naive group receives an equivalent volume of olive oil.
Sample Collection:
24 hours after CCl₄ administration, euthanize the animals under anesthesia.
Collect blood via cardiac puncture into serum separator tubes. Centrifuge to obtain serum and store at -80°C for biochemical analysis.
Perfuse the liver with ice-cold saline. Excise a portion of the liver, fix it in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for tissue homogenate analysis (GSH, MDA).
Biochemical and Histopathological Analysis:
Serum Analysis: Use commercial assay kits to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Tissue Homogenate Analysis: Prepare a 10% (w/v) liver homogenate. Use commercial kits to measure levels of reduced Glutathione (GSH) and Malondialdehyde (MDA) as an indicator of lipid peroxidation.
Histopathology: Embed the formalin-fixed liver sections in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E). A blinded pathologist should score the sections for severity of necrosis, inflammation, and steatosis.
Conclusion and Future Directions
Bis(O-isopropyl-DL-methionine) fumarate presents a scientifically compelling profile for a next-generation hepatoprotective agent. Its design leverages two distinct and complementary mechanisms: direct support for the endogenous glutathione system and transcriptional activation of the Nrf2 antioxidant response. This guide provides the essential theoretical, comparative, and methodological framework required to move from hypothesis to evidence.
Successful validation through the proposed in vitro and in vivo studies would warrant further investigation into more complex chronic models of liver disease (e.g., non-alcoholic steatohepatitis - NASH). [10]Crucially, future work must also include detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the esterified methionine and fumarate moieties, confirming their bioavailability and target engagement in a clinical setting.
References
Gao, J., et al. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. Journal of Neuroscience, 36(23), 6206–6221. [Link]
Schulze-Topphoff, U., et al. (2016). Role of Nuclear Factor (Erythroid-Derived 2)-Like 2 Signaling for Effects of Fumaric Acid Esters on Dendritic Cells. Frontiers in Immunology, 7, 54. [Link]
Lastres-Becker, I., et al. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. PMC, [Link]
Wiesner, D., et al. (2013). Fumaric Acid Esters Stimulate Astrocytic VEGF Expression through HIF-1α and Nrf2. PLoS ONE, 8(10), e76670. [Link]
Patsnap Synapse. (2024). What is the mechanism of Dimethyl fumarate? Patsnap. [Link]
Guo, T., et al. (2015). S-Adenosyl-L-Methionine for the Treatment of Chronic Liver Disease: A Systematic Review and Meta-Analysis. Semantic Scholar. [Link]
Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain, 134(3), 678–692. [Link]
Longbrake, E. E., & Naismith, R. T. (2017). Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis. Frontiers in Neurology, 8, 566. [Link]
Guo, T., et al. (2015). S-Adenosyl-L-Methionine for the Treatment of Chronic Liver Disease: A Systematic Review and Meta-Analysis. PLOS One. [Link]
Guo, T., et al. (2015). S-Adenosyl-L-Methionine for the Treatment of Chronic Liver Disease: A Systematic Review and Meta-Analysis. IDEAS/RePEc. [Link]
Korts, T., et al. (2000). The efficacy of N-acetylcysteine as a hepatoprotective agent in liver transplantation. Transplantation Proceedings, 32(4), 775. [Link]
Borhani-Haghighi, A., et al. (2023). Mechanism of action and therapeutic potential of dimethyl fumarate in ischemic stroke. Journal of Neuroscience Research, 101(8), 1279-1290. [Link]
MedPath. (2016). Mechanisms of Action of Dimethyl Fumarate (Tecfidera) in Relapsing MS. MedPath. [Link]
Medici, V., et al. (2011). S-adenosyl-L-methionine treatment for alcoholic liver disease: a double-blinded, randomized, placebo-controlled trial. Alcoholism, Clinical and Experimental Research, 35(11), 1960-1965. [Link]
Srikanth, M., et al. (2013). Hepatoprotective and antioxidant activity of N-acetyl cysteine in carbamazepine-administered rats. Indian Journal of Pharmacology, 45(5), 485–489. [Link]
Kaya, S., et al. (2023). N-Acetylcysteine may exert hepatoprotective effect by regulating Meteorin-Like levels in Adriamycin-induced liver injury. Cell Stress and Chaperones, 28(6), 849-859. [Link]
ACP Journals. (2020). Review: SAMe reduces symptoms in depression, osteoarthritis, and liver disease. ACP Journals. [Link]
Sukumaran, D., et al. (2023). A study to evaluate the hepatoprotective effect of N- acetylcysteine on anti tuberculosis drug induced hepatotoxicity and quality of life. International Journal of Tuberculosis and Lung Disease, 26(9), 882-888. [Link]
San-Juan-Cabello, J., et al. (2022). N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review. Frontiers in Pharmacology, 13, 891391. [Link]
Wang, S., et al. (2020). Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication. Signal Transduction and Targeted Therapy, 5, 299. [Link]
Cederbaum, A. I. (2010). Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury. World Journal of Gastroenterology, 16(11), 1366–1376. [Link]
Local Pharma Guide. (n.d.). CAS NO. 20772-50-3 | bis[O-isopropyl-DL-methionine] fumarate. Local Pharma Guide. [Link]
Google Patents. (n.d.). WO2006050730A1 - Novel salts of fumaric acid monoalkylesters and their pharmaceutical use.
Li, Y., et al. (2025). Methionine Antagonizes Liver and Kidney Antioxidant Function Damage in Heat-Stressed Rex Rabbits. MDPI. [Link]
Google Patents. (n.d.). WO2006024667A1 - Furamate of 4-( (4-( (4- (2-cyanoethenyl) -2,6-dimethylphenyl)amino)-2-pyrimidinyl)amino)benzonitrile.
Baishideng Publishing Group. (2010). Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury. Baishideng Publishing Group. [Link]
Al-Rasheed, N. M., et al. (2022). l-Methionine supplementation attenuates high-fat fructose diet-induced non-alcoholic steatohepatitis by modulating lipid metabolism, fibrosis, and inflammation in rats. Food & Function, 13(10), 5611-5626. [Link]
Google Patents. (n.d.). US20070249673A1 - Fumarate salt of (alphas,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1- naphthalenyl-beta-phenyl-3-quinolineethanol.
Moharregh-Khiabani, D., et al. (2009). Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis. Current Neuropharmacology, 7(1), 60–64. [Link]
PubChem. (n.d.). L-Methionine isopropyl ester. National Center for Biotechnology Information. [Link]
Google Patents. (n.d.). CN114680234A - Methionine hydroxy analogue isopropyl ester compound and preparation method and production system thereof.
Robert, J. C., et al. (2003). The isopropyl ester of methionine hydroxy-analogue is absorbed through the rumen wall in the cow. Semantic Scholar. [Link]
Robert, J. C., et al. (2005). Methionine availability in plasma of dairy cows supplemented with methionine hydroxy analog isopropyl ester. Journal of Dairy Science, 88(10), 3673-3682. [Link]
Calderon-Ardila, S., et al. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry, 26, 3349-3373. [Link]
Google Patents. (n.d.). BRPI0920882B1 - “Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD.
A Head-to-Head Comparison of Rumen-Protected Methionine Sources: A Technical Guide for Researchers
In the pursuit of optimizing dairy cow nutrition and performance, balancing the amino acid profile of metabolizable protein is paramount. Methionine, often the first limiting amino acid in typical dairy rations, plays a...
Author: BenchChem Technical Support Team. Date: April 2026
In the pursuit of optimizing dairy cow nutrition and performance, balancing the amino acid profile of metabolizable protein is paramount. Methionine, often the first limiting amino acid in typical dairy rations, plays a critical role in milk protein synthesis, metabolic health, and overall productivity.[1][2][3][4] However, unprotected methionine is extensively degraded by the rumen microbiota. This guide provides an in-depth, head-to-head comparison of different rumen-protected methionine (RPM) sources, offering researchers, scientists, and drug development professionals a comprehensive overview of the available technologies, their efficacy, and the methodologies for their evaluation.
The Critical Need for Rumen Protection of Methionine
The rumen's complex microbial ecosystem poses a significant challenge to the efficient delivery of supplemental amino acids to the small intestine for absorption.[1][4] To counteract this, various rumen protection technologies have been developed. The primary goal of these technologies is to ensure that the methionine bypasses the rumen intact and is released in the acidic environment of the abomasum and subsequently absorbed in the small intestine.[1][5] An effective RPM source is characterized by high rumen stability and high intestinal digestibility.
Categorization of Rumen-Protected Methionine Technologies
The commercial landscape of RPM products can be broadly categorized into three main types based on their protection mechanism:
pH-Sensitive Polymer Coating: This technology utilizes a polymer coating that is resistant to the neutral pH of the rumen (typically 5.5 to 7.0) but dissolves in the acidic conditions of the abomasum (pH 2.0 to 3.0).[1] This allows for the targeted release of methionine post-ruminally.
Example: Smartamine® M, which contains 75% DL-methionine, is a well-known product employing this technology.[1]
Lipid Encapsulation: In this method, methionine is encapsulated within a lipid or fat matrix. The protection mechanism relies on the slow and gradual release of the amino acid as the fat is digested in the small intestine.[6] The effectiveness of this method can be influenced by the type of fat used and the integrity of the encapsulation.
Methionine Analogs and Derivatives: This category includes chemically modified forms of methionine, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBa), which are less susceptible to microbial degradation in the rumen.[1] These analogs are absorbed and then converted to L-methionine in the cow's tissues.[1]
Examples: Alimet® and MHA® are commercial products based on HMTBa.[1]
Head-to-Head Performance Comparison of RPM Sources
The efficacy of different RPM products is a subject of extensive research. The following table summarizes key findings from various studies comparing commercially available RPM sources. It is important to note that results can vary based on diet composition, stage of lactation, and the specific experimental conditions.
RPM Source
Active Ingredient
Protection Technology
Key Performance Findings
References
Smartamine® M
75% DL-Methionine
pH-Sensitive Polymer Coating
Consistently increases milk protein percentage and yield.[2][7] Generally shows high bioavailability in plasma dose-response studies.[8][9] One study noted a significant increase in plasma methionine levels compared to other products.[8]
Increases milk production and milk protein yield.[1] Some studies suggest it may have a different bioavailability compared to Smartamine® M, with results varying depending on the evaluation technique used.[1] A meta-analysis indicated Mepron-fed cows had lower DMI but greater milk production and milk protein yield than Smartamine-fed cows.[1]
Less degraded in the rumen compared to free methionine.[1] Can be absorbed through the rumen wall and converted to methionine in tissues.[1] A meta-analysis showed a smaller increase in milk protein yield compared to Mepron®.[1]
Showed similar bioavailability to Smartamine® S and greater than another commercial product (RPM-M) based on plasma methionine response.[10][11] Demonstrated similar increases in milk fat and protein percent as Smartamine® S.[10][11]
Methodologies for Evaluating Rumen-Protected Methionine Efficacy
The evaluation of RPM products requires a multi-faceted approach, combining laboratory techniques with animal trials. The following are key experimental protocols used to assess the bioavailability and performance effects of RPM sources.
In Situ Rumen Incubation (Dacron Bag Technique)
This technique is used to estimate the extent of ruminal degradation of an RPM product.
Protocol:
Weigh a precise amount of the RPM product into a porous dacron bag.
Place the bag in the rumen of a cannulated cow for a specified period (e.g., 8, 12, 24 hours).
After incubation, remove the bag, wash it thoroughly, and dry it.
Analyze the remaining contents for methionine to determine the percentage that was not degraded in the rumen.
Experimental Workflow for In Situ Evaluation
Caption: Workflow for determining the ruminal stability of RPM using the in situ dacron bag technique.
In Vitro Intestinal Digestibility
This laboratory method assesses the availability of the rumen-undegraded portion of the RPM for absorption in the small intestine.
Protocol:
Use the residue from the in situ rumen incubation.
Simulate abomasal digestion by incubating the residue in an acidic pepsin solution.
Subsequently, simulate small intestinal digestion by incubating the residue in a pancreatin solution at a neutral pH.
Analyze the remaining undigested residue for methionine to calculate the intestinal digestibility.
In Vivo Plasma Dose-Response Method
This is a robust in vivo technique to determine the bioavailability of methionine from an RPM source.[1][9][12]
Protocol:
Select a group of lactating dairy cows and feed them a methionine-deficient basal diet.
Divide the cows into treatment groups, including a control group (no RPM), and groups receiving increasing doses of the RPM product.
Administer the treatments for a set period.
Collect blood samples at regular intervals (e.g., 2, 4, 6, and 8 hours post-feeding).
Analyze plasma for free methionine concentrations.
The increase in plasma methionine concentration in response to increasing RPM dosage provides an estimate of the product's bioavailability.
General Experimental Workflow for RPM Evaluation
Caption: Key metabolic pathways of methionine in the dairy cow.
Methionine is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor for numerous biochemical reactions, including DNA methylation, which has epigenetic implications. [1]Through the transsulfuration pathway, methionine contributes to the synthesis of cysteine and subsequently glutathione, a major intracellular antioxidant that helps mitigate oxidative stress. [1][13][14][15]Its most direct and well-known role is as a building block for protein synthesis, including the casein and whey proteins found in milk.
[1][16]
Conclusion and Future Perspectives
The selection of an appropriate rumen-protected methionine source is a critical decision in formulating dairy cattle diets for optimal performance and health. While pH-sensitive polymer-coated products like Smartamine® M have demonstrated consistent efficacy, other technologies such as lipid encapsulation and methionine analogs also offer viable alternatives. The choice of product should be based on a thorough evaluation of scientific data, considering the specific dietary context and production goals.
Future research should continue to focus on improving the bioavailability of RPM products and further elucidating the broader metabolic and health benefits of methionine supplementation. Advanced techniques, including metabolomics and genomics, will likely provide deeper insights into how different RPM sources influence not just milk production, but also immune function, reproductive efficiency, and overall cow longevity.
References
Rumen-protected methionine for dairy and beef cattle: current perspectives on methionine role, supplementation strategies, metabolism, health, and performance - Frontiers. (URL: [Link])
Effects of rumen-protected methionine supplementation on the performance of high production dairy cows in the tropics | PLOS One - Research journals. (URL: [Link])
Assessing bioavailability of ruminally protected methionine and lysine prototypes - PubMed. (URL: [Link])
Meta-Analysis of Rumen-Protected Methionine in Milk Production and Composition of Dairy Cows - PMC. (URL: [Link])
Effects of supplementing rumen-protected methionine and lysine on milk yield and milk composition in dairy cows - ORBi. (URL: [Link])
Effectiveness of Two Ruminally Protected Methionine Sources for Lactating Dairy Cows - New Prairie Press. (URL: [Link])
Evaluating the bioavailability of rumen protected methionine products and their effects on performance of dairy cows - UDSpace - University of Delaware. (URL: [Link])
Bioavailability of three ruminally protected methionine sources in cattle - Academia.edu. (URL: [Link])
Effects of rumen‐protected methionine on milk production in early lactation dairy cattle fed with a diet containing 14.5% crude protein - PMC. (URL: [Link])
Evaluation of Rumen-Protected Methionine Supplementation on Milk Production and Composition in Crossbred Dairy Sheep - MDPI. (URL: [Link])
Rumen-protected methionine in cattle: influences on reproduction, immune response, and productive performance - ResearchGate. (URL: [Link])
Different techniques to evaluate a liquid rumen protected methionine source for dairy cows. (URL: [Link])
(PDF) Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique - ResearchGate. (URL: [Link])
Overview of the effect of rumen-protected limiting amino acids (methionine and lysine) and choline on the immunity, antioxidative, and inflammatory status of periparturient ruminants - PMC. (URL: [Link])
Supporting cow health with methionine for sustainable & profitable dairy production. (URL: [Link])
(PDF) Effectiveness of Two Ruminally Protected Methionine Sources for Lactating Dairy Cows - ResearchGate. (URL: [Link])
In situ and in vitro evaluation of the bioavailability of rumen-protected methionine with coating prototypes | Request PDF - ResearchGate. (URL: [Link])
In situ and in vitro evaluation of the bioavailability of rumen-protected methionine with coating prototypes - PubMed. (URL: [Link])
Bioavailability of rumen-protected histidine, lysine, and methionine assessed using different in vivo methods Räisänen, S. E. - Helda - University of Helsinki. (URL: [Link])
Using the Plasma Dose Response Method to Determine the Bioavailability of Two Commercially Available Rumen-Protected Methionine Products In Lactating Holsteins. (URL: [Link])
Methionine and its derivatives in dairy cow nutrition: implications for intestinal barrier function, periparturient performance, and metabolic health - PMC. (URL: [Link])
Enhancing Metabolism and Milk Production Performance in Periparturient Dairy Cattle through Rumen-Protected Methionine and Choline Supplementation - MDPI. (URL: [Link])
EVALUATING THE BIOAVAILABILITY OF RUMEN PROTECTED METHIONINE PRODUCTS AND THEIR EFFECTS ON PERFORMANCE OF DAIRY COWS by Merrick - UDSpace - University of Delaware. (URL: [Link])
Rumen-protected methionine fed to dairy cows: bioavailability and effects on plasma amino acid pattern and plasma metabolite and insulin concentrations - PubMed. (URL: [Link])
Production of Rumen-Protected Essential Amino Acids with Chemical Technique. (URL: [Link])
Full article: Effects of rumen-protected methionine supplementation on dairy cows during early postpartum - Taylor & Francis. (URL: [Link])
The effect of rumen-protected methionine and choline on plasma metabolites of Holstein dairy cows | The Journal of Agricultural Science - Cambridge University Press. (URL: [Link])
Effect of rumen-protected methionine on rumen fermentation and plasma amino acid concentration on ruminants: A meta-analysis - AIP Publishing. (URL: [Link])
Rumen-protected methionine compared with rumen-protected choline improves immunometabolic status in dairy cows during the peripartal period - PubMed. (URL: [Link])
Roles and mechanisms of methionine on milk productivity of dairy cows - ResearchGate. (URL: [Link])
Meta-analysis of supplemental methionine effects on plasma amino acid concentrations in dairy cows - PMC. (URL: [Link])
Investigation of Methionine and Lysine Derivatives as a Source of Rumen-Protected Amino Acids for Lactating Dairy Cows - DigitalCommons@USU. (URL: [Link])
Using the plasma free amino acid dose response method to determine metabolizable protein concentrations of lysine and methionine in rumen protected supplements - ProQuest. (URL: [Link])
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Standard Operating Procedure: Handling, Decontamination, and Disposal of Bis(O-isopropyl-DL-methionine) Fumarate Executive Summary Bis(O-isopropyl-DL-methionine) fumarate is a specialized organic salt frequently utilized...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling, Decontamination, and Disposal of Bis(O-isopropyl-DL-methionine) Fumarate
Executive Summary
Bis(O-isopropyl-DL-methionine) fumarate is a specialized organic salt frequently utilized in agricultural research and drug development. Because it contains a high density of sulfur and nitrogen heteroatoms, improper handling or disposal poses significant environmental and respiratory risks. This guide provides drug development professionals and laboratory personnel with a field-proven, self-validating operational framework for the safe containment, decontamination, and disposal of this compound.
Part 1: Physicochemical Profile & Hazard Causality
To safely manage any chemical, we must first understand the causality behind its reactivity. Bis(O-isopropyl-DL-methionine) fumarate consists of an esterified amino acid derivative paired with a dicarboxylic acid counterion[1].
The primary hazard vector of this molecule is its thioether moiety (–S–CH₃). Thioethers are highly susceptible to rapid, exothermic oxidation. Furthermore, if this compound is improperly disposed of in standard landfills, microbial degradation of the sulfur backbone can lead to severe localized acidification of soil and groundwater[2].
Primary identifier for hazardous waste manifesting.
Molecular Formula
C₂₀H₃₈N₂O₈S₂
High heteroatom ratio dictates specialized incineration.
Molecular Weight
498.65 g/mol
Heavy organic salt; prone to settling in aqueous systems.
Primary Heteroatoms
Sulfur (2), Nitrogen (2)
Generates SO₂ and NOₓ upon thermal decomposition.
Reactive Moieties
Thioether, Ester, Alkene
Susceptible to rapid oxidation and aqueous hydrolysis.
Part 2: Self-Validating Spill Response & Decontamination Protocol
Standard hygiene practices dictate that laboratory personnel must minimize exposure to aerosols and avoid the use of highly reactive cleaning agents[3]. The following protocol is designed as a self-validating system : each step contains an inherent check to ensure the chemical has been fully neutralized and removed.
Phase 1: Containment and Assessment
Isolate the Area: Immediately restrict access to the spill zone to prevent tracking.
Assess the State: Determine if the spill is a dry powder or dissolved in a solvent. Dry powders require anti-static collection to prevent dust explosions; liquids require inert absorption to prevent spreading.
Phase 2: Collection (State-Dependent)
3. For Dry Spills: Gently cover the powder with slightly damp paper towels to suppress dust aerosolization. Sweep the material using non-sparking, anti-static tools.
4. For Liquid Spills: Apply an inert, non-reactive absorbent such as dry sand or vermiculite.
Mechanistic Warning:Do NOT use bleach (sodium hypochlorite) or peroxides. The thioether moiety will undergo rapid, potentially exothermic oxidation to sulfoxides or sulfones, releasing toxic gases.
Phase 3: Self-Validating Decontamination
5. Alkaline Wash: Wipe the affected surface with a mild alkaline detergent solution (pH 8–9).
Causality: The mild alkalinity neutralizes any residual fumaric acid that may have dissociated from the salt complex.
Validation Check: Perform a final olfactory and visual inspection. The complete absence of a characteristic sulfurous (mercaptan-like) odor validates that the thioether residue has been successfully remediated.
Part 3: Waste Segregation & Logistical Disposal Routing
Because of its molecular composition, Bis(O-isopropyl-DL-methionine) fumarate cannot be treated as standard biological or municipal waste.
1. Solid Waste Routing (Incineration)
All collected powder, contaminated PPE, and absorbent materials must be sealed in high-density polyethylene (HDPE) containers. The mandated disposal method is high-temperature incineration.
Causality: Combustion of the C₂₀H₃₈N₂O₈S₂ molecule yields stoichiometric quantities of sulfur dioxide (SO₂) and nitrogen oxides (NOₓ). Therefore, the waste must be routed to a commercial incinerator equipped with Flue-Gas Desulfurization (FGD) scrubbers and Selective Catalytic Reduction (SCR) systems to comply with stringent EPA Clean Air Act standards[4].
2. Aqueous Waste Prohibition
Do not discharge aqueous solutions of this compound into the municipal sewer.
Causality: Hydrolysis of the isopropyl ester releases free methionine derivatives. Aquatic microorganisms readily metabolize these into volatile mercaptans, causing severe odor nuisance and artificially spiking the Biological Oxygen Demand (BOD) of the wastewater effluent. All aqueous waste must be collected in dedicated "Sulfur-Containing Organic Waste" carboys for specialized thermal destruction.
Part 4: Decision Routing Workflow
Workflow for containment and disposal of Bis(O-isopropyl-DL-methionine) fumarate.
References
National Institutes of Health. "L-Methionine isopropyl ester | CID 14598398." PubChem. Available at:[Link]
National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at:[Link]
Government of Alberta. "Guidelines for the disposal of sulphur containing solid waste." Open Government Program. Available at:[Link]
As drug development professionals and analytical chemists, handling specialized amino acid derivatives requires a rigorous, causality-driven approach to laboratory safety. Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) is a highly purified chemical reagent utilized in advanced research applications[1]. Because it is a fumarate salt of an organic ester, it typically presents as a fine crystalline powder.
This guide provides a self-validating operational framework for handling this compound, ensuring that every safety measure is grounded in the physical and chemical realities of the substance.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand why specific precautions are necessary. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the appropriate Personal Protective Equipment (PPE)[2].
Particulate Aerosolization: As a dry fumarate salt, the primary handling risk is the generation of airborne dust during weighing and transfer. Inhalation of these micro-particulates can cause respiratory tract irritation.
Dermal and Ocular Sensitization: Amino acid esters and their salts can act as mild to moderate irritants upon contact with mucous membranes or compromised skin.
Static Accumulation: Organic powders often accumulate static charge, which can lead to sudden aerosolization or, in extreme cases with large volumes, deflagration risks.
By understanding these mechanisms, we transition from blindly following rules to implementing targeted engineering controls and PPE strategies[3].
Personal Protective Equipment (PPE) Matrix
The following PPE specifications are engineered to mitigate the specific hazards of Bis(O-isopropyl-DL-methionine) fumarate. This aligns with OSHA Publication 3151 standards for workplace hazard mitigation[4][5].
PPE Category
Quantitative Specification / Standard
Causality & Operational Rationale
Eye/Face Protection
ANSI Z87.1 compliant safety goggles.
Causality: Prevents ocular exposure to airborne particulate matter and accidental solvent splashes during the solubilization phase[5].
Causality: Nitrile provides an impermeable chemical barrier against organic salts, preventing dermal sensitization and sample contamination.
Body Protection
Flame-resistant (FR) or 100% cotton laboratory coat.
Causality: Synthetic fabrics generate static electricity. Cotton minimizes static discharge, preventing the aerosolization of the charged fumarate powder.
Respiratory Protection
N95 or P100 particulate respirator (Filtration efficiency
≥
95%).
Causality: Required only if handling occurs outside a certified fume hood. Filters out fine crystalline dust to prevent respiratory irritation[2].
Safety Decision Matrix & Operational Workflow
The following diagram illustrates the critical path for safe handling, ensuring that engineering controls and PPE are verified before any chemical exposure occurs.
Fig 1: Operational safety and PPE verification workflow for chemical handling.
Step-by-Step Handling & Solubilization Protocol
This methodology provides a self-validating system for weighing and preparing solutions of Bis(O-isopropyl-DL-methionine) fumarate.
Phase 1: Environmental Preparation & Verification
Verify Engineering Controls: Activate the chemical fume hood or Class II Biological Safety Cabinet (BSC). Verify that the inward airflow velocity is within standard operational parameters (typically 0.4–0.6 m/s). Validation: Check the digital airflow monitor before proceeding.
Don PPE: Equip the laboratory coat, safety goggles, and nitrile gloves as specified in the PPE Matrix[5].
Phase 2: Material Handling
3. Apparatus Setup: Place an anti-static polymeric weighing boat on the analytical balance inside the fume hood. Tare the balance.
4. Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the Bis(O-isopropyl-DL-methionine) fumarate powder.
Expert Insight: Fumarate salts are prone to static cling. Using anti-static tools prevents the powder from repelling off the spatula and contaminating the balance enclosure.
Seal: Immediately reseal the primary chemical container. This prevents hygroscopic degradation of the reagent and eliminates the risk of environmental contamination.
Phase 3: Solubilization
6. Transfer to Flask: Carefully pour the weighed powder from the weighing boat into a pre-labeled volumetric flask.
7. Solvent Addition: Add the appropriate solvent (e.g., DMSO, or a buffered aqueous solution) slowly down the interior side of the flask.
Expert Insight: Pouring solvent directly onto the powder bed can displace air rapidly, ejecting fine particulates into the atmosphere. Wall-pouring prevents this.
Dissolution: Seal the flask with a stopper and vortex gently until complete optical clarity is achieved, confirming total dissolution.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases can occur. The National Research Council's Prudent Practices in the Laboratory dictates that spill management must be pre-planned[3][6].
Dry Spill Management (Powder):
Isolate: Restrict access to the spill area. Ensure respiratory protection (N95/P100) is worn if the spill is outside a fume hood.
Suppress: Do not dry sweep. Dry sweeping aerosolizes the powder. Instead, cover the spill with a damp absorbent pad (using water or a compatible solvent) to suppress dust.
Collect: Carefully scoop the dampened material using a non-sparking plastic scraper and place it into a designated, sealable hazardous waste container.
Decontaminate: Wash the spill surface with soap and water, followed by a 70% ethanol wipe-down to remove any residual organic residue.
Waste Disposal:
Dispose of all contaminated consumables (weighing boats, spatulas, gloves) and chemical waste in accordance with local environmental regulations. Bis(O-isopropyl-DL-methionine) fumarate should be treated as standard organic solid waste and must not be discharged into the municipal aqueous sewage system.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (OSHA 3151-12R)." U.S. Department of Labor, 2023. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Hazards Solutions." U.S. Department of Labor. Available at: [Link]